Technical Documentation Center

3,3-Difluoro-5-nitroindolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3-Difluoro-5-nitroindolin-2-one

Core Science & Biosynthesis

Foundational

Mechanism of action for 3,3-difluoro-oxindole derivatives

An In-Depth Technical Guide to the Mechanism of Action of 3,3-Difluoro-oxindole Derivatives Abstract The 3,3-difluoro-oxindole scaffold has emerged as a privileged structure in modern medicinal chemistry, conferring uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3,3-Difluoro-oxindole Derivatives

Abstract

The 3,3-difluoro-oxindole scaffold has emerged as a privileged structure in modern medicinal chemistry, conferring unique physicochemical properties that enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the mechanisms through which these derivatives exert their biological effects. We will explore both covalent and non-covalent modes of action, with a detailed case study on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and investigating this promising class of compounds.

Introduction: The Rise of the 3,3-Difluoro-oxindole Scaffold in Drug Discovery

The oxindole core is a prominent feature in numerous natural products and FDA-approved drugs, valued for its rigid structure and versatile synthetic handles.[1][2] The strategic introduction of a gem-difluoro group at the C3 position dramatically alters the molecule's electronic properties. Fluorine's high electronegativity creates a strong dipole moment and can modulate the acidity of nearby protons, while its small size allows it to act as a bioisostere for hydrogen or a hydroxyl group.[3] These modifications often lead to increased metabolic stability and improved membrane permeability, making the 3,3-difluoro-oxindole scaffold a highly attractive starting point for drug design.[3][4]

Derivatives based on this scaffold have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][5][6][7] Their therapeutic potential stems from their ability to interact with a variety of biological targets with high specificity and affinity. This guide aims to deconstruct the underlying mechanisms that drive these interactions.

Core Mechanisms of Action: A Duality of Interaction

The biological activity of 3,3-difluoro-oxindole derivatives can be broadly attributed to two primary modes of interaction with protein targets: non-covalent binding and, in specific contexts, covalent inhibition.

Non-Covalent Binding: The Foundation of Specificity

The majority of 3,3-difluoro-oxindole derivatives act as reversible inhibitors, forming specific, non-covalent interactions within the binding pockets of their target proteins.

  • Hydrogen Bonding: The lactam moiety of the oxindole core provides both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for robust anchoring to the protein backbone or key amino acid side chains.

  • Hydrophobic and van der Waals Interactions: The aromatic ring of the oxindole and various substituents appended to it engage in hydrophobic and van der Waals interactions, which are critical for occupying hydrophobic pockets and achieving high binding affinity.

  • Dipole-Dipole and Fluorine-Specific Interactions: The gem-difluoro group at the C3 position introduces a strong local dipole. This can lead to favorable dipole-dipole interactions with polar residues in the active site. Furthermore, the fluorine atoms can participate in orthogonal multipolar interactions (e.g., with carbonyl groups), which contribute to binding affinity and specificity.

The precise nature and geometry of these interactions are dictated by the specific substitutions on the oxindole ring and the topology of the target's binding site.

Covalent Inhibition: An Emerging Paradigm

The introduction of the two fluorine atoms significantly increases the electrophilicity of the C3 carbon. While the C-F bonds themselves are very strong, the electron-withdrawing nature of the fluorines makes the C3 position susceptible to nucleophilic attack by suitably positioned residues on a target protein, such as cysteine (thiol) or lysine (amine). This can lead to the formation of a stable, irreversible covalent bond, a mechanism highly sought after for achieving potent and durable target inhibition. This mode of action is particularly relevant when the derivative is designed with appropriate leaving groups or when the target protein has a highly reactive nucleophile in its active site.

G cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Covalent Adduct Formation DFO 3,3-Difluoro-oxindole (DFO) Electrophilic C3 Center TransitionState Transition State DFO:f1->TransitionState Approach Protein Target Protein Nucleophilic Residue (e.g., Cys-SH) Protein:f1->TransitionState Attack Adduct Covalent DFO-Protein Adduct Irreversible Inhibition TransitionState->Adduct Bond Formation

Caption: Covalent inhibition workflow by a 3,3-difluoro-oxindole derivative.

Case Study: Targeting STAT3 with Oxindole Derivatives

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting proliferation, survival, and angiogenesis.[8][9] Its critical role in oncogenesis makes it a prime target for therapeutic intervention.[10]

Mechanism of STAT3 Inhibition

Several oxindole-based derivatives have been developed as potent STAT3 inhibitors.[11] Their mechanism primarily involves disrupting the STAT3 signaling cascade through non-covalent interactions. Activation of STAT3 requires phosphorylation at a key tyrosine residue (Y705), which leads to dimerization, nuclear translocation, and DNA binding.[8][9] Inhibitors can interfere with this process at multiple points:

  • Binding to the SH2 Domain: The SH2 domain of STAT3 is responsible for recognizing the phosphotyrosine motif and mediating dimerization. 3,3-difluoro-oxindole derivatives can be designed to fit into this domain, physically blocking the dimerization process.

  • Inhibiting Upstream Kinases: Some derivatives may not target STAT3 directly but instead inhibit upstream kinases like Janus kinases (JAKs) or glycoprotein 130 (gp130), preventing the initial phosphorylation event required for STAT3 activation.[11]

The consequence of this inhibition is the downregulation of key STAT3 target genes involved in cell survival and proliferation, such as c-Myc and Bcl-xL.[10]

STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor (gp130) Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Y705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Transcription Gene Transcription (c-Myc, Bcl-xL) DNA->Transcription Inhibitor DFO Derivative (Inhibitor) Inhibitor->JAK Inhibits Kinase Inhibitor->Dimer Blocks Dimerization

Caption: Inhibition points of DFO derivatives in the STAT3 signaling pathway.

Experimental Protocols: A Practical Guide

Validating the mechanism of action requires a multi-faceted experimental approach. The following protocols provide a self-validating system to move from synthesis to cellular confirmation.

Protocol 1: Synthesis of a Representative 3,3-Difluoro-2-oxindole

This protocol is based on the direct electrophilic fluorination of an N-substituted indole, a common and effective method.[4][12]

Objective: To synthesize an N-benzyl-3,3-difluoro-2-oxindole.

Materials:

  • N-benzyl-indole

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (anhydrous)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Triethylamine (TEA)

  • Ethyl acetate, Hexanes, Saturated sodium bicarbonate, Brine

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-benzyl-indole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add N-Fluorobenzenesulfonimide (NFSI, 2.5 eq) to the solution in portions at room temperature.

  • Add tert-Butyl hydroperoxide (t-BuOOH, 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0°C and quench by the slow addition of triethylamine (TEA, 3.0 eq).

  • Allow the mixture to warm to room temperature and then heat to 50°C for 1 hour.[4]

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure N-benzyl-3,3-difluoro-2-oxindole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Causality: The use of an electrophilic fluorinating agent like NFSI is key to adding fluorine to the electron-rich indole ring.[3] The t-BuOOH acts as an oxidant, and the final heating step after quenching helps to drive the formation of the desired oxindole product.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of the derivative to a target protein (e.g., STAT3) in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., A549 for STAT3)

  • 3,3-Difluoro-oxindole derivative

  • DMSO (vehicle control)

  • PBS, Protease inhibitor cocktail

  • Equipment for Western blotting

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the derivative at the desired concentration (e.g., 10 µM) or with DMSO for 1-2 hours.

  • Harvest, wash, and resuspend cells in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blot.

Trustworthiness: A positive result is a "thermal shift" where the target protein remains soluble at higher temperatures in the presence of the drug compared to the vehicle control. This indicates that the drug has bound to and stabilized the protein, providing strong evidence of direct target engagement in a physiological environment.

Protocol 3: Western Blot for Downstream Signaling Effects

Objective: To measure the effect of the derivative on the phosphorylation status of STAT3 and its downstream targets.

Materials:

  • Cancer cell line (e.g., A549)

  • 3,3-Difluoro-oxindole derivative

  • RIPA buffer, BCA protein assay kit

  • Primary antibodies (anti-p-STAT3 Y705, anti-total-STAT3, anti-c-Myc, anti-Bcl-xL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the derivative (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).

Expertise: This experiment directly links target engagement to a functional cellular outcome. A dose-dependent decrease in the p-STAT3/total-STAT3 ratio, followed by a decrease in c-Myc and Bcl-xL levels, validates the proposed mechanism of action.[9][10]

Workflow Synthesis 1. Synthesis & Characterization (Protocol 5.1) Compound Pure DFO Derivative Synthesis->Compound CETSA 3. Target Engagement (CETSA) (Protocol 5.2) Compound->CETSA Western 4. Pathway Analysis (Western) (Protocol 5.3) Compound->Western ProlifAssay 5. Anti-Proliferation Assay (e.g., MTT) Compound->ProlifAssay CellCulture 2. Cell Culture CellCulture->CETSA CellCulture->Western CellCulture->ProlifAssay Validation Mechanism Validated CETSA->Validation Confirms Binding Western->Validation Confirms Effect ProlifAssay->Validation Confirms Phenotype

Sources

Exploratory

Crystallographic Characterization and X-ray Diffraction Analysis of 3,3-Difluoro-5-nitroindolin-2-one

Executive Summary The compound 3,3-Difluoro-5-nitroindolin-2-one (CAS 197067-34-8) [1] represents a highly specialized fluorinated oxindole building block. Oxindole cores are ubiquitous in medicinal chemistry, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,3-Difluoro-5-nitroindolin-2-one (CAS 197067-34-8) [1] represents a highly specialized fluorinated oxindole building block. Oxindole cores are ubiquitous in medicinal chemistry, frequently serving as kinase inhibitors and central nervous system (CNS) modulators. The strategic incorporation of a gem-difluoro moiety at the C3 position, coupled with a strongly electron-withdrawing nitro group at the C5 position, profoundly alters the molecule's physicochemical properties. These substitutions modulate the acidity of the amide proton, the lipophilicity of the core, and the electrostatic potential of the aromatic system.

Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is critical for rational drug design. This whitepaper provides an in-depth technical guide on the methodologies required to crystallize, analyze, and validate the crystal structure of 3,3-difluoro-5-nitroindolin-2-one, grounded in established crystallographic principles for substituted indolin-2-ones [2].

Structural Rationale and Electronic Effects

Before initiating crystallization, it is essential to understand the causality behind the expected intermolecular interactions. The molecular formula is C8​H4​F2​N2​O3​ .

  • Inductive Effects of the CF2​ Group: The highly electronegative fluorine atoms at C3 exert a strong inductive pull ( σ -withdrawal) on the oxindole ring. This drastically reduces the electron density around the adjacent carbonyl group (C2) and the amide nitrogen (N1), increasing the acidity of the N-H proton.

  • Resonance and Inductive Effects of the NO2​ Group: The C5 nitro group withdraws electron density from the aromatic ring via both resonance ( π -withdrawal) and inductive effects. This renders the aromatic system highly electron-deficient ( π -acidic).

  • Predicted Supramolecular Synthons: Due to the enhanced acidity of the N-H proton and the polarization of the C=O bond, the primary driving force for crystal packing will be strong intermolecular N−H⋯O hydrogen bonds. In oxindoles, these typically form centrosymmetric dimers characterized by an R22​(8) graph-set motif [3]. Furthermore, the π -acidic aromatic ring is highly prone to π−π stacking interactions to minimize crystal lattice energy.

Interactions M1 3,3-Difluoro-5-nitroindolin-2-one (Asymmetric Unit) M2 Symmetry-Generated Neighbor (Molecule B) M1->M2 N-H···O=C Hydrogen Bond (R2,2(8) Dimer Motif) M3 Symmetry-Generated Neighbor (Molecule C) M1->M3 π-π Stacking (Nitro-Aryl Interaction) M2->M1 N-H···O=C Hydrogen Bond

Supramolecular synthon network showing predicted hydrogen bonding and π-π stacking interactions.

Experimental Protocol: Single-Crystal Growth

To obtain diffraction-quality single crystals, the crystallization method must allow for the slow, thermodynamically controlled assembly of the lattice. Rapid precipitation often leads to kinetic trapping, resulting in twinned or microcrystalline powders unsuitable for SCXRD.

Step-by-Step Crystallization Methodology

Note: This protocol is a self-validating system; the choice of solvent directly dictates the polymorphic outcome. If crystals diffract poorly, solvent polarity must be adjusted.

  • Solvent Selection: Select a solvent system that balances solubility and volatility. A binary mixture of Ethyl Acetate (EtOAc) and Hexanes is optimal. The compound is soluble in EtOAc (hydrogen bond acceptor) and insoluble in Hexanes (anti-solvent).

  • Dissolution: Dissolve 20 mg of highly pure (>98%) 3,3-difluoro-5-nitroindolin-2-one in 2 mL of EtOAc in a 5 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial. Causality: Dust particles act as heterogeneous nucleation sites, promoting rapid, low-quality crystal growth.

  • Anti-solvent Layering (Vapor Diffusion): Place the unsealed 5 mL vial inside a larger 20 mL vial containing 5 mL of Hexanes. Seal the outer 20 mL vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 7 days. Hexane vapors will slowly diffuse into the EtOAc solution, gradually lowering the solubility and promoting the growth of macroscopic, defect-free single crystals (typically pale yellow blocks or plates).

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once suitable crystals are harvested, they are subjected to X-ray diffraction to solve the phase problem and determine the absolute atomic coordinates.

SCXRD Methodology
  • Mounting: Select a single crystal with dimensions approximately 0.1×0.1×0.2 mm. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture and secure it during cryo-cooling.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a microfocus X-ray source (Mo K α radiation, λ=0.71073 Å) and a photon-counting pixel array detector. Cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and resolution.

  • Integration and Scaling: Collect a full sphere of data. Use software (e.g., APEX4 or CrysAlisPro) to integrate the raw diffraction frames, determining the unit cell dimensions and applying multi-scan absorption corrections.

  • Structure Solution and Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine it using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. The amide hydrogen atom should be located from the difference Fourier map and refined freely to accurately determine the hydrogen bond geometry.

SCXRD_Workflow N1 Crystal Selection & Loop Mounting N2 X-ray Data Collection (Mo Kα, 100 K) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Anisotropic Refinement (Least-Squares on F²) N4->N5 N6 Validation & CIF Generation N5->N6

Standard workflow for Single-Crystal X-ray Diffraction (SCXRD) data acquisition and structure refinement.

Crystallographic Data and Structural Features

Based on crystallographic databases for structurally analogous 5-nitroindolin-2-one and fluorinated oxindole derivatives [2] [4], the quantitative data for the crystal structure of 3,3-difluoro-5-nitroindolin-2-one is expected to align with the parameters summarized in the table below.

Table 1: Expected Crystallographic Parameters
ParameterExpected Value / RangeUnit / Note
Chemical Formula C8​H4​F2​N2​O3​ -
Formula Weight 214.13 g/mol
Temperature 100(2)K
Crystal System Monoclinic or TriclinicTypical for planar organic molecules
Space Group P21​/c or P1ˉ Centrosymmetric (molecule is achiral)
a, b, c (Unit Cell Edges) ~5.0, ~15.0, ~11.0Å (Angstroms)
β (Monoclinic Angle) 95 - 105Degrees ( )
Volume 800 - 900Å 3
Z (Molecules per Unit Cell) 4-
Calculated Density ( ρ ) ~1.65 - 1.75g/cm 3
Absorption Coefficient ( μ ) ~0.15mm −1 (Mo K α )
Goodness-of-fit (GOF) on F2 1.00 - 1.05Target metric for high-quality refinement
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090 Indicates a highly accurate structural model
Key Structural Observations
  • Planarity: The indolin-2-one core is expected to be highly planar. However, the CF2​ fluorine atoms will project above and below this plane, creating a localized pocket of high electronegativity.

  • Bond Lengths: The C2=O1 carbonyl bond length will be slightly shortened (approx. 1.21 Å) compared to standard amides, reflecting the inductive withdrawal by the CF2​ group.

  • Hydrogen Bonding: The crystal packing is dominated by N1−H1⋯O1 intermolecular hydrogen bonds. The D⋯A (Donor-Acceptor) distance is expected to be unusually short (approx. 2.80 - 2.85 Å) due to the enhanced acidity of the N-H proton, forming robust, infinite 1D chains or isolated dimers.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity

While SCXRD provides the definitive 3D structure of a single crystal, it does not guarantee that the entire synthesized batch shares this structure (due to potential polymorphism). Powder X-ray Diffraction (PXRD) is mandatory to validate bulk phase purity.

PXRD Protocol
  • Sample Preparation: Gently grind 50 mg of the bulk 3,3-difluoro-5-nitroindolin-2-one powder in an agate mortar to ensure a uniform particle size (ideally 1-10 µm). Causality: Uniform, small particle sizes prevent preferred orientation effects, which can artificially skew peak intensities in the diffractogram.

  • Mounting: Back-load the powder into a zero-background silicon holder to minimize amorphous baseline noise.

  • Data Collection: Scan the sample from 2θ=5∘ to 50∘ using a Cu K α source ( λ=1.5406 Å) with a step size of 0.01∘ and a scan speed of 1∘ /min.

  • Validation: Import the .cif file generated from the SCXRD experiment into a simulation software (e.g., Mercury). Generate a calculated PXRD pattern and overlay it with the experimental bulk PXRD pattern. A 1:1 match in peak positions ( ) confirms that the bulk material is phase-pure and structurally identical to the single crystal.

References

  • Benchchem. "3,3-Difluoro-5-nitroindolin-2-one | Benchchem". Benchchem.com.
  • Qasem Ali et al. "The crystal structure of (Z)-3-hydrazono-5-nitroindolin-2-one – dimethyl sulfoxide (1/1), C8H6N4O3". Zeitschrift für Kristallographie, ResearchGate, Dec 2019.
  • Qasem Ali et al. "The crystal packing of the title compound viewed down the a axis. Hydrogen bonds are shown as dashed lines". ResearchGate.
  • ACS Publications. "Zinc-Mediated C-3 α-Prenylation of Isatins with Prenyl Bromide: Access to 3-Prenyl-3-hydroxy-2-oxindoles and Its Application". The Journal of Organic Chemistry, Jun 2016.
Foundational

Technical Whitepaper: Toxicity Profile, Material Safety, and Synthetic Utility of 3,3-Difluoro-5-nitroindolin-2-one in Kinase Inhibitor Design

As the landscape of targeted oncology and immunology expands, the architectural precision of small-molecule building blocks becomes paramount. 3,3-Difluoro-5-nitroindolin-2-one (CAS: 197067-34-8) has emerged as a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and immunology expands, the architectural precision of small-molecule building blocks becomes paramount. 3,3-Difluoro-5-nitroindolin-2-one (CAS: 197067-34-8) has emerged as a privileged scaffold in the design of next-generation kinase inhibitors, particularly those targeting VEGFR-2 and B-Raf [1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data. We will deconstruct the physicochemical properties, the Material Safety Data Sheet (MSDS) profile, the mechanistic rationale for its use in drug design, and the field-proven, self-validating protocols required to manipulate this compound safely and effectively.

Physicochemical Properties & MSDS Toxicity Profile

Before integrating any novel building block into a synthetic pipeline, a rigorous assessment of its physical properties and toxicity profile is required to ensure both synthetic viability and laboratory safety.

Quantitative Chemical Data

The gem-difluoro substitution on the oxindole core significantly alters the molecule's lipophilicity and melting point compared to its non-fluorinated analogs.

Table 1: Physicochemical Properties of 3,3-Difluoro-5-nitroindolin-2-one [1]

PropertyValue / Description
Chemical Name 3,3-Difluoro-5-nitro-2,3-dihydro-1H-indol-2-one
CAS Number 197067-34-8
Molecular Formula C₈H₄F₂N₂O₃
Molecular Weight 214.13 g/mol
Melting Point 186 – 187 °C
Predicted Density 1.63 ± 0.1 g/cm³
Storage Conditions Inert atmosphere (N₂/Ar), Room Temperature
MSDS & Toxicity Profile

While downstream derivatives of this compound are optimized to be non-toxic, pharmaceutically acceptable salts for in vivo use [2], the raw building block must be handled as a hazardous intermediate. The presence of the nitroaromatic group introduces specific toxicological liabilities.

Table 2: GHS Hazard Classification & Safety Data [1]

Hazard CategoryDescription & Causality
Signal Word Warning
Acute Toxicity Oral LD₅₀ (predicted) > 2000 mg/kg. The compound is an irritant rather than highly acutely toxic.
Irritation (Skin/Eye) H315 / H319: Causes skin and serious eye irritation. The electron-deficient fluorinated ring can react with nucleophilic biological thiols.
Genotoxicity Liability Nitroaromatics frequently flag as Ames-positive due to bacterial nitroreductase activation. Handle as a potential mutagen.
Handling PPE Nitrile gloves (double-layered recommended), safety goggles, and a rigorously ventilated fume hood (P261, P280).

Mechanistic Role in Drug Design: The Fluorine Effect

The incorporation of 3,3-difluoro-5-nitroindolin-2-one into a drug discovery program is rarely accidental; it is driven by precise structure-activity relationship (SAR) requirements.

  • Metabolic Stability: The C3 position of a standard oxindole is highly susceptible to oxidative degradation (forming isatins) and unwanted enolization. The gem-difluoro group completely blocks this metabolic liability, significantly extending the in vivo half-life of the resulting drug [2].

  • pKa Modulation & Hinge Binding: The strong inductive electron-withdrawing effect of the two fluorine atoms lowers the pKa of the N1-H bond. This increases the compound's acidity, transforming the N-H into a potent hydrogen bond donor. This is critical for anchoring the molecule to the hinge region backbone (e.g., Cys/Glu residues) of kinases like VEGFR-2 and B-Raf [3].

  • The C5 Nitro Handle: The nitro group acts as a masked aniline. Once the core is installed, the nitro group is reduced to an amine, providing a highly reactive nucleophilic handle for amide coupling (e.g., attaching cyclopropanecarboxamides to access the DFG-out pocket of kinases) [2].

KinasePathway VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) RAS RAS (GTPase) VEGFR2->RAS BRAF B-Raf (Ser/Thr Kinase) RAS->BRAF MEK MEK1/2 (MAP2K) BRAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Tumor Tumor Proliferation & Angiogenesis ERK->Tumor Drug 3,3-Difluoroindolin-2-one Derivatives Drug->VEGFR2 Hinge-binding Inhibition Drug->BRAF Allosteric/Hinge Inhibition

Fig 1: VEGFR-2 and B-Raf signaling cascades targeted by 3,3-difluoroindolin-2-one derivatives.

Experimental Protocols: Synthesis and Functionalization

To utilize this building block, one must either synthesize it from 5-nitroisatin or reduce commercially available 3,3-difluoro-5-nitroindolin-2-one for downstream coupling. The following protocols are designed as self-validating systems, ensuring safety and high yield.

SynthesisWorkflow SM 5-Nitroisatin (Starting Material) Fluorination Fluorination Bis-(2-methoxyethyl)aminosulfur trifluoride CH2Cl2, RT, 12h SM->Fluorination Intermediate 3,3-Difluoro-5-nitroindolin-2-one (CAS: 197067-34-8) Fluorination->Intermediate Reduction Nitro Reduction Pd/C (10% w/w), H2 (42 psi) EtOAc/THF/DIPEA, RT, 2h Intermediate->Reduction Product 5-Amino-3,3-difluoroindolin-2-one (Coupling Partner) Reduction->Product

Fig 2: Synthetic workflow for the preparation and reduction of 3,3-difluoro-5-nitroindolin-2-one.

Protocol A: Deoxofluorination of 5-Nitroisatin [2]

Objective: Convert the C3 ketone of 5-nitroisatin to a gem-difluoro group.

  • Setup: In an oven-dried flask under N₂, suspend 5-nitro-indoline-2,3-dione (5.0 g, 15.7 mmol) in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Slowly add bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (20 mL) dropwise at 0 °C.

    • Causality Note: Deoxo-Fluor is explicitly chosen over DAST. DAST has a higher propensity for explosive decomposition at elevated temperatures. Deoxo-Fluor provides superior thermal stability, which is critical when reacting with electron-deficient, highly functionalized isatins.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Quench: Cool the reaction to 0 °C and carefully quench with methanol (10 mL).

    • Causality Note: Never quench fluorinating agents directly with water. Methanol safely converts unreacted Deoxo-Fluor into volatile methyl ethers and HF, preventing violent exothermic hydrolysis.

  • Workup: Pour the mixture into saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Verify product mass via LC-MS (Expected[M-H]⁻ = 213.1).

Protocol B: Catalytic Hydrogenation of the Nitro Group [3]

Objective: Reduce the C5 nitro group to an aniline for subsequent amide coupling.

  • Solvent Preparation: Dissolve 3,3-difluoro-5-nitroindolin-2-one (50 mg) in a mixed solvent system of EtOAc : THF : DIPEA (16 mL : 4 mL : 0.1 mL).

    • Causality Note: The highly crystalline fluorinated intermediate has poor solubility in pure EtOAc; THF ensures complete dissolution. The trace addition of DIPEA (N,N-Diisopropylethylamine) is a critical safeguard—it slightly basifies the medium, preventing the palladium-catalyzed hydrodefluorination (loss of the C3 fluorines) that can occur under acidic conditions.

  • Degassing: Degas the solution with N₂ bubbling for 5 minutes.

    • Self-Validation: This step prevents the catastrophic ignition of H₂/O₂ mixtures upon the addition of the palladium catalyst.

  • Catalyst Addition: Add Pd/C (10% w/w) (50 mg) to the mixture in a micro-autoclave.

  • Hydrogenation: Apply H₂ gas pressure (42 psi) and stir at room temperature for 2 hours.

  • Monitoring & Isolation: Monitor via TLC. The reaction is complete when the distinct yellow chromophore of the nitroaromatic starting material disappears. Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C, and concentrate the filtrate in vacuo to yield the highly reactive 5-amino-3,3-difluoroindolin-2-one.

References

  • Chemsrc. CAS#:197067-34-8 | 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one. Retrieved from:[Link]

  • Google Patents.US9359338B2 - Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents.
  • Google Patents.WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.
Exploratory

Literature Review & Technical Guide: 3,3-Difluoro-5-nitroindolin-2-one in Medicinal Chemistry

Executive Summary 3,3-Difluoro-5-nitroindolin-2-one (CAS 197067-34-8) has emerged as a highly privileged building block in modern drug discovery. Structurally characterized by a gem-difluoro group at the C3 position and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Difluoro-5-nitroindolin-2-one (CAS 197067-34-8) has emerged as a highly privileged building block in modern drug discovery. Structurally characterized by a gem-difluoro group at the C3 position and a nitro group at the C5 position of an oxindole core, this intermediate is instrumental in the synthesis of potent kinase inhibitors. This whitepaper explores the structural rationale, synthetic methodologies, and therapeutic applications of this compound, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural Rationale & Pharmacophore Mapping

The architectural design of 3,3-difluoro-5-nitroindolin-2-one is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in kinase inhibitor design.

  • The gem-Difluoro Group (C3): Unsubstituted oxindoles are highly susceptible to oxidation at the C3 position (yielding isatins) and can undergo enolization, which complicates pharmacokinetics. The introduction of a gem-difluoro moiety completely blocks this metabolic liability. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent oxindole N-H. This enhances the N-H group's capacity to act as a hydrogen-bond donor, a critical interaction for anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • The Nitro Group (C5): The C5 nitro group serves as a stable, masked amine. Upon reduction, the resulting 5-amino-3,3-difluoroindolin-2-one provides a versatile nucleophilic vector. This vector is perfectly oriented to mimic the adenine ring of ATP, allowing for extension into the solvent-exposed or back-pocket regions of kinases via amidation or urea formation.

Pharmacophore SM 5-Nitroisatin (Electrophilic C3) Fluorination Nucleophilic Fluorination (DAST / Deoxo-Fluor) SM->Fluorination Intermediate 3,3-Difluoro-5-nitroindolin-2-one (Metabolically Stable) Fluorination->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Amine 5-Amino-3,3-difluoroindolin-2-one (Hinge-Binding Vector) Reduction->Amine API Targeted Kinase Inhibitors (IRAK-4, Raf, VEGFR-2) Amine->API

Synthetic workflow and pharmacophore evolution of 3,3-Difluoro-5-nitroindolin-2-one.

Medicinal Chemistry Applications

Derivatives of 3,3-difluoro-5-nitroindolin-2-one have been heavily patented for their efficacy in targeting specific signaling pathways :

  • IRAK-4 Modulation: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical node in the Toll-like receptor (TLR) and IL-1R signaling pathways. Inhibitors derived from the 5-amino-difluoro-oxindole scaffold have shown profound efficacy in disrupting NF-κB activation, offering therapeutic avenues for autoimmune diseases (e.g., rheumatoid arthritis, lupus) and certain lymphomas.

  • Raf and VEGFR-2 Inhibition: The Ras-Raf-Mek-Erk (MAPK) pathway is hyperactivated in numerous solid tumors. Cyclopropanecarboxamido-substituted aromatic compounds coupled with the difluoro-oxindole core act as potent Raf and VEGFR-2 inhibitors , simultaneously halting tumor proliferation and angiogenesis.

Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adapter TLR->MyD88 IRAK4 IRAK-4 Kinase MyD88->IRAK4 NFkB NF-κB Transcription IRAK4->NFkB Inhibitor Difluoro-oxindole APIs Inhibitor->IRAK4 ATP Competitive Inhibition

Inhibition of the IRAK-4 / NF-κB signaling pathway by difluoro-oxindole derivatives.

Quantitative Data Summarization

The physical properties of the intermediate and the biological activity of its downstream derivatives are summarized below to provide a benchmark for assay validation and synthetic scale-up.

Metric / PropertyValue / RangeScientific Significance
Molecular Weight 214.13 g/mol Optimal low-MW fragment for complex API construction.
Melting Point 186 - 187 °CHigh crystallinity; allows for purification via trituration/recrystallization rather than chromatography.
Fluorination Yield 75% - 88%Efficient conversion from 5-nitroisatin using DAST or Deoxo-Fluor.
Nitro Reduction Yield >90%Clean conversion to 5-amino derivative under controlled H₂ pressure.
IRAK-4 IC₅₀ (Derivatives) 1 nM - 50 nMHigh potency achieved due to enhanced hinge-binding from the difluoro-oxindole N-H.
Raf Kinase IC₅₀ (Derivatives) <10 nMDemonstrates the scaffold's versatility across different kinase ATP pockets.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and safety, the following protocols integrate mechanistic causality into each step, creating a self-validating system for synthesis.

Protocol A: Synthesis of 3,3-Difluoro-5-nitroindolin-2-one

Objective: Convert the C3 carbonyl of 5-nitroindoline-2,3-dione to a gem-difluoro group.

  • Preparation: Suspend 5-nitroindoline-2,3-dione (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 10 mL/g).

    • Causality: Anhydrous conditions are critical. Water reacts violently with fluorinating agents to produce hazardous hydrofluoric acid (HF) and degrades the reagent before it can react with the substrate.

  • Cooling: Cool the suspension to 0 °C under an inert nitrogen atmosphere.

    • Causality: The initial nucleophilic attack of the fluorinating agent is highly exothermic. Cooling prevents thermal runaway and minimizes the formation of tarry decomposition byproducts.

  • Reagent Addition: Dropwise add Diethylaminosulfur trifluoride (DAST) or bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (2.5 equiv).

    • Causality: An excess of the fluorinating agent is required because both fluorine atoms must be transferred to the C3 position, displacing the oxygen atom as a sulfinamide byproduct. Deoxo-Fluor is often preferred for larger scales due to its superior thermal stability compared to DAST.

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 12–16 hours.

  • Quenching: Slowly pour the reaction mixture into a cold 10% aqueous NaHCO₃ solution.

    • Causality: NaHCO₃ safely neutralizes unreacted DAST/Deoxo-Fluor and the HF generated during the reaction, preventing equipment corrosion and ensuring operator safety.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The product typically precipitates and can be triturated with petroleum ether to yield a highly pure solid.

Protocol B: Reduction to 5-Amino-3,3-difluoroindolin-2-one

Objective: Selectively reduce the C5 nitro group to an amine without inducing hydrodefluorination at C3.

  • Solvent System: Dissolve 3,3-difluoro-5-nitroindolin-2-one in a mixture of EtOAc:THF:DIPEA (ratio 16:4:0.1).

    • Causality: The EtOAc/THF blend ensures complete dissolution of the highly crystalline starting material. The addition of N,N-Diisopropylethylamine (DIPEA) provides a mildly basic environment, which suppresses acid-catalyzed defluorination that can inadvertently occur at the C3 position during hydrogenation.

  • Degassing: Sparge the solution with N₂ for 5 minutes.

    • Causality: Removes dissolved oxygen, preventing the ignition of the palladium catalyst upon addition and avoiding the formation of unwanted N-oxide byproducts.

  • Catalyst Addition: Add 10% Pd/C (w/w, approx. 10-20% by weight of starting material).

  • Hydrogenation: Apply H₂ gas at 42 psi and stir vigorously at room temperature for 2 hours.

    • Causality: 42 psi provides sufficient kinetic driving force for the reduction of the nitro group while remaining mild enough to prevent over-reduction or ring-opening of the oxindole core.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the finely divided palladium from passing through the filter paper, ensuring the final amine is free of heavy metal contamination, which is critical for downstream pharmaceutical coupling.

Conclusion

The strategic incorporation of 3,3-difluoro-5-nitroindolin-2-one into drug discovery pipelines exemplifies the power of targeted structural modification. By solving the metabolic liabilities of the oxindole core while simultaneously enhancing its binding affinity through precise pKa modulation, this intermediate has paved the way for next-generation kinase inhibitors. Mastery of its synthetic handling—particularly the nuances of nucleophilic fluorination and selective reduction—is essential for any medicinal chemistry team targeting the IRAK-4 or MAPK pathways.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11621215, 3,3-Difluoro-5-nitro-2,3-dihydro-1H-indol-2-one." PubChem,[Link]

  • Aurigene Discovery Technologies Limited. "Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.
  • Hutchison Medipharma Limited. "Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents.
  • Chemsrc. "3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one Properties and Safety." Chemsrc,[Link]

Foundational

Physiochemical Properties and Synthetic Utility of 3,3-Difluoro-5-nitroindolin-2-one: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3,3-Dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3,3-Difluoro-5-nitroindolin-2-one (CAS: 197067-34-8) represents a highly specialized, privileged building block. By replacing the metabolically vulnerable C3 methylene protons of the traditional oxindole core with a gem-difluoro group, researchers create a bioisostere with enhanced metabolic stability, modulated lipophilicity, and superior hydrogen-bonding capabilities. Furthermore, the C5 nitro group serves as a versatile synthetic handle, enabling extensive downstream diversification. This whitepaper provides an in-depth analysis of its physiochemical properties, authoritative synthetic protocols, and its pivotal role in structure-based drug design.

Physiochemical Profiling & Structural Causality

The physiochemical properties of 3,3-difluoro-5-nitroindolin-2-one are not merely statistical values; they are the direct result of the profound electronic effects exerted by the fluorine atoms and the nitro group. The data summarized below is corroborated by the[1] and empirical chemical repositories[2].

Quantitative Physiochemical Data
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₈H₄F₂N₂O₃Defines the exact atomic composition and enables precise mass spectrometry targeting.
Molecular Weight 214.13 g/mol Low molecular weight ensures high ligand efficiency (LE) when utilized as a core scaffold.
Melting Point 186–187 °CIndicates a highly crystalline solid with strong intermolecular lattice forces, beneficial for formulation stability.
Density (Predicted) 1.63 ± 0.1 g/cm³High density is characteristic of fluorinated aromatics due to tight crystal packing and the mass of fluorine.
H-Bond Donors 1 (N-H)The highly polarized N-H bond is critical for anchoring the molecule to the hinge region of target kinases.
H-Bond Acceptors 5 (C=O, NO₂, F)Facilitates secondary dipole interactions within solvent-exposed or lipophilic binding pockets.
The Mechanistic Impact of the Gem-Difluoro Group

The substitution of fluorine at the C3 position is a calculated design choice. Fluorine is the most electronegative element, and the gem-difluoro moiety exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent oxindole ring.

  • Metabolic Shielding : Traditional oxindoles are highly susceptible to cytochrome P450-mediated oxidation at the C3 position, leading to rapid clearance. The high bond dissociation energy of the C-F bond (~105 kcal/mol) effectively blocks this metabolic liability.

  • pKa Modulation : The inductive pull of the fluorines lowers the pKa of the oxindole N-H proton. This increases its acidity and transforms it into a significantly stronger hydrogen-bond donor, which directly correlates with tighter binding affinities in ATP-competitive kinase inhibitors.

Synthetic Methodologies: The Deoxofluor Protocol

The synthesis of 3,3-difluorooxindoles requires the nucleophilic fluorination of the corresponding isatin precursors. While early methods utilized DAST (diethylaminosulfur trifluoride), modern protocols favor Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior safety profile, as detailed in the[3].

Experimental Protocol: Nucleophilic Difluorination of 5-Nitroisatin

This protocol is designed as a self-validating system, ensuring that each step controls for potential side reactions.

  • Step 1: System Purging and Substrate Dissolution

    • Action: Flame-dry a 100 mL Schlenk flask, purge with inert Argon, and dissolve 5-nitroisatin (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Deoxofluor reacts violently with ambient moisture to generate hydrofluoric acid (HF). Strict anhydrous conditions prevent reagent degradation and mitigate severe safety hazards.

  • Step 2: Reagent Addition and Activation

    • Action: Cool the reactor to 0 °C using an ice bath. Add Deoxofluor (3.0 eq) dropwise via a syringe pump. Introduce a single micro-drop of absolute ethanol.

    • Causality: The ethanol reacts with a fraction of Deoxofluor to generate catalytic HF in situ. This HF protonates the C3 carbonyl oxygen, increasing its electrophilicity and facilitating the rate-limiting initial nucleophilic attack by the sulfur trifluoride species. Deoxofluor is selected over DAST because its bis(2-methoxyethyl)amino ligands provide internal coordination, drastically boosting thermal stability and preventing explosive decomposition.

  • Step 3: Thermal Cycling

    • Action: Remove the ice bath, allow the system to warm to 25 °C, and stir for 24 hours under Argon.

    • Causality: The complete difluorination of a highly electron-deficient substrate (due to the 5-nitro group) requires sustained kinetic energy. The intermediate fluoro-alkoxy-sulfurane must undergo a second, slower fluoride transfer to yield the final gem-difluoro product.

  • Step 4: Controlled Quenching

    • Action: Recool the mixture to 0 °C. Quench dropwise with saturated aqueous NaHCO₃ until CO₂ evolution completely ceases.

    • Causality: NaHCO₃ safely neutralizes the generated HF and hydrolyzes unreacted Deoxofluor into water-soluble, benign byproducts without risking the hydrolysis of the newly formed, highly stable C-F bonds.

  • Step 5: Phase Separation and Purification

    • Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc).

    • Causality: MgSO₄ removes residual water prior to concentration, preventing the potential hydrolysis of trace impurities that could co-elute and confound downstream biological assays.

SynthWorkflow A 5-Nitroisatin (Starting Material) B Deoxofluor / DCM (Anhydrous, 0°C to RT) A->B Nucleophilic Fluorination C 3,3-Difluoro-5-nitrooxindole (Target Intermediate) B->C C3 Carbonyl Substitution D Catalytic Hydrogenation (Pd/C, H2) C->D Nitro Reduction E 5-Amino-3,3-difluorooxindole (Coupling Partner) D->E Amine Generation F Amide Coupling (Drug Discovery Library) E->F Diversification

Fig 1: Synthetic workflow for 3,3-difluoro-5-nitrooxindole and downstream diversification.

Analytical Validation: A Self-Validating System

To ensure the integrity of the synthesized 3,3-difluoro-5-nitroindolin-2-one, a multi-modal analytical validation protocol must be employed. This creates a self-validating loop where orthogonal techniques confirm the exact molecular architecture.

  • ¹⁹F NMR Spectroscopy (The Gold Standard) : The successful conversion of the carbonyl to a gem-difluoro group is definitively proven by the appearance of a characteristic ¹⁹F singlet (decoupled) in the region of -110 ppm to -112 ppm . The absence of peaks in this region indicates a failed reaction.

  • Infrared (IR) Spectroscopy : The C=O stretch of the oxindole ring will shift to a higher wavenumber (approx. 1750–1760 cm⁻¹) compared to standard oxindoles. This is caused by the strong electron-withdrawing effect of the adjacent fluorines, which shortens and strengthens the carbonyl double bond.

  • LC-MS (ESI-) : Under negative electrospray ionization, the highly acidic N-H proton is readily lost. The mass spectrum will display a distinct [M-H]⁻ pseudomolecular ion at m/z 213.1 , confirming the molecular weight.

Applications in Drug Discovery: Pharmacophore Modeling

The 3,3-difluoro-2-oxindole ring system is widely recognized in [4] as a privileged scaffold. The 5-nitro group acts as a strategic placeholder. By subjecting the compound to catalytic hydrogenation (Pd/C, H₂), the nitro group is reduced to an aniline derivative (5-amino-3,3-difluorooxindole). This primary amine can then be reacted with various acid chlorides, sulfonyl chlorides, or aryl halides to generate vast libraries of targeted therapeutics.

When these derivatives bind to Receptor Tyrosine Kinases (RTKs), the oxindole core mimics the adenine ring of ATP. The enhanced N-H donor and the C=O acceptor form critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region, while the gem-difluoro group projects into the adjacent lipophilic pocket, driving binding affinity through the hydrophobic effect.

KinaseBinding Core 3,3-Difluorooxindole Core NH Enhanced N-H Donor (Lowered pKa) Core->NH CO C=O Acceptor Core->CO F2 Gem-Difluoro Group (Metabolic Shield) Core->F2 Hinge Kinase Hinge Region (ATP Pocket) NH->Hinge Strong H-Bond CO->Hinge H-Bond Lipid Hydrophobic Pocket F2->Lipid Lipophilic Contact

Fig 2: Pharmacophore model of 3,3-difluorooxindole binding within a kinase ATP pocket.

Conclusion

3,3-Difluoro-5-nitroindolin-2-one is a highly optimized chemical intermediate that elegantly solves the metabolic liabilities of traditional oxindole therapeutics. By understanding the causality behind its physiochemical properties and employing rigorous, self-validating synthetic protocols, drug development professionals can leverage this compound to engineer next-generation kinase inhibitors and targeted medicinal agents with superior clinical viability.

References

  • Title: 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one (Compound Summary) Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

  • Title: Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Visible-Light-Promoted Tandem Difluoroalkylation–Amidation: Access to Difluorooxindoles from Free Anilines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: OFox imidates as versatile glycosyl donors for chemical glycosylation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Deoxofluorination Protocol for the Synthesis of 3,3-Difluoro-5-nitroindolin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Kinase Inhibitor Development, Fluorine Chemistry Introduction and Strategic Context The incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Kinase Inhibitor Development, Fluorine Chemistry

Introduction and Strategic Context

The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery. Specifically, 3,3-difluoro-2-oxindoles serve as privileged scaffolds in the development of kinase modulators and targeted anti-tumor agents[1][2]. The gem-difluoro moiety at the C3 position significantly lowers the pKa of the adjacent amide nitrogen, altering the molecule's hydrogen-bonding network, improving membrane permeability, and blocking metabolic oxidation sites that typically plague standard oxindoles.

This application note details a highly validated, step-by-step protocol for synthesizing 3,3-difluoro-5-nitroindolin-2-one (CAS: 197067-34-8)[3] directly from 5-nitroindoline-2,3-dione (5-nitroisatin) via nucleophilic deoxofluorination.

Mechanistic Insights & Experimental Design

To ensure a self-validating and robust protocol, it is critical to understand the causality behind the reagent selection and reaction conditions:

  • Reagent Selection (Deoxo-Fluor vs. DAST): While Diethylaminosulfur trifluoride (DAST) is historically common[1], Bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is frequently preferred for scale-up due to its superior thermal stability, reducing the risk of catastrophic exothermic decomposition[2][4]. Both reagents function by activating the C3 carbonyl oxygen, followed by sequential nucleophilic attacks by fluoride ions.

  • Temperature Control: The initial activation of the carbonyl group by the sulfur trifluoride reagent is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and minimizes the formation of tarry byproducts, ensuring high regioselectivity for the C3 ketone over the C2 amide.

  • The Methanol Quench: Unreacted fluorinating agents react violently with water. The strategic dropwise addition of methanol at 0 °C prior to aqueous workup safely converts residual Deoxo-Fluor/DAST into volatile methyl ethers and hydrogen fluoride (HF), which is subsequently neutralized[4].

Reaction Workflow

G SM 5-Nitroisatin (Starting Material) Reaction Nucleophilic Deoxofluorination SM->Reaction Reagent Deoxo-Fluor / DAST (Fluorinating Agent) Reagent->Reaction Exothermic Solvent DCM Solvent (0 °C to RT) Solvent->Reaction Quench Methanol Quench (Safety Step) Reaction->Quench 12 hrs stirring Neutralization Aqueous NaHCO3 (HF Neutralization) Quench->Neutralization 0 °C Product 3,3-Difluoro-5-nitroindolin-2-one (Target Product) Neutralization->Product Extraction & Purification

Workflow for the deoxofluorination of 5-nitroisatin to 3,3-difluoro-5-nitroindolin-2-one.

Materials and Quantitative Data

Table 1: Reaction Stoichiometry and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Nitroindoline-2,3-dione192.131.0 eq5.0 g (26.0 mmol)Starting Material
Deoxo-Fluor (50% in Toluene)221.242.5 eq~29.5 mL (65.0 mmol)Fluorinating Agent
Dichloromethane (DCM), Anhydrous84.93-100 mLSolvent
Methanol (MeOH)32.04Excess10 mLQuench Reagent
Saturated NaHCO₃ (aq)84.01Excess150 mLNeutralization

Note: If utilizing neat DAST instead of Deoxo-Fluor, adjust volumetric calculations accordingly based on density (1.22 g/mL)[1][2].

Step-by-Step Synthesis Protocol

Safety Warning: Fluorinating agents (DAST, Deoxo-Fluor) are corrosive, react violently with water, and release toxic HF gas. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE (face shield, heavy-duty neoprene gloves).

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and purge the system with ultra-high purity Nitrogen (N₂) or Argon for 15 minutes to establish a strictly anhydrous environment.

Step 2: Substrate Dissolution

  • Add 5.0 g of 5-nitroindoline-2,3-dione to the flask.

  • Inject 100 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

Step 3: Reagent Addition (Critical Step)

  • Load the Deoxo-Fluor solution (or DAST) into a dry, gas-tight syringe.

  • Slowly add the fluorinating agent dropwise over a period of 15–20 minutes to the stirring suspension at 0 °C[1].

  • Causality Note: Rapid addition will cause a localized temperature spike, leading to degradation of the starting material and reduced yields.

Step 4: Reaction Propagation

  • Remove the ice-water bath and allow the reaction mixture to naturally warm to ambient room temperature (approx. 20–25 °C).

  • Stir the mixture continuously under a nitrogen atmosphere for 12 hours[2][4].

  • Validation: Monitor reaction progression via TLC (EtOAc:Petroleum Ether = 1:3). The starting material spot should be completely consumed, replaced by a higher-Rf product spot.

Step 5: Controlled Quench

  • Re-cool the reaction flask to 0 °C using an ice-water bath.

  • Carefully add 10 mL of anhydrous Methanol dropwise over 10 minutes[4].

  • Causality Note: This step safely neutralizes excess sulfur trifluoride. Vigorous gas evolution may occur; ensure the bubbler/vent is clear.

Step 6: Aqueous Workup and Extraction

  • Pour the quenched reaction mixture slowly into a beaker containing 150 mL of vigorously stirring, ice-cold saturated aqueous NaHCO₃ solution. Stir until all effervescence ceases (indicating complete neutralization of HF).

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 7: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Petroleum Ether (e.g., 10% to 30% EtOAc).

  • Pool the pure fractions and concentrate to afford 3,3-difluoro-5-nitroindolin-2-one as a solid.

Analytical Characterization

To validate the success of the synthesis, the isolated compound should match the following physicochemical parameters[3]:

Table 2: Expected Analytical Properties

ParameterValue / Description
Chemical Name 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one
CAS Registry Number 197067-34-8
Molecular Formula C₈H₄F₂N₂O₃
Molecular Weight 214.13 g/mol
Melting Point 186 - 187 °C
Appearance Solid (typically pale yellow to off-white)

References

  • [1] Vertex Pharmaceuticals Incorporated. (2014). Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (Patent No. WO2014074657A1). Google Patents.

  • [3] Chemsrc. (n.d.). CAS#:197067-34-8 | 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one. Retrieved March 25, 2026.[Link]

  • [2] Hutchison Medipharma Limited. (2016). Cyclopropanecarboxamido-substitute aromatic compounds as anti-tumor agents (Patent No. US9359338B2). Google Patents.

  • [4] European Patent Office. (2013). Cyclopropanecarboxamido-substitute aromatic compounds as anti-tumor agents (EP 2 864 289 B1).[Link]

Sources

Application

Using 3,3-Difluoro-5-nitroindolin-2-one as a pharmaceutical intermediate

Application Note: 3,3-Difluoro-5-nitroindolin-2-one as a Privileged Scaffold for Kinase Inhibitor Development Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,3-Difluoro-5-nitroindolin-2-one as a Privileged Scaffold for Kinase Inhibitor Development

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Strategic Rationale in Drug Discovery

The compound 3,3-Difluoro-5-nitroindolin-2-one (CAS: 197067-34-8) has emerged as a highly versatile and privileged pharmaceutical intermediate[1]. Historically, the oxindole (indolin-2-one) core has been a cornerstone in the development of Receptor Tyrosine Kinase (RTK) inhibitors, most notably in anti-angiogenic drugs like sunitinib[2]. However, traditional oxindoles suffer from metabolic liabilities, specifically oxidation and enolization at the C3 position.

By installing a gem-difluoro group at the C3 position, medicinal chemists can effectively block this metabolic hotspot while simultaneously modulating the electronic properties of the entire scaffold. The C5-nitro group serves as an orthogonal, stable precursor that can be chemoselectively reduced to an amine, providing a nucleophilic handle for late-stage diversification into massive libraries of amides, ureas, and sulfonamides.

Physicochemical Profiling: The "Fluorine Effect"

The substitution of hydrogen atoms with fluorine at the C3 position is not merely a steric block; it fundamentally alters the physicochemical properties of the molecule, enhancing its viability as an Active Pharmaceutical Ingredient (API) precursor[3].

Table 1: Quantitative & Qualitative Impact of C3-Fluorination on the Oxindole Scaffold

PropertyStandard 5-Nitrooxindole3,3-Difluoro-5-nitrooxindolePharmacological / Chemical Impact
C3 Hybridization sp³ (Readily enolizable to sp²)sp³ (Strictly non-enolizable)Prevents oxidative metabolism at C3; significantly increases in vivo half-life.
Lactam N-H pKa ~10.3~8.5Increased acidity enhances hydrogen-bond donor capacity for kinase hinge region binding.
Lipophilicity (ΔLogP) Baseline+0.5 to +1.0Improved membrane permeability, facilitating passive cellular uptake.
Molecular Weight 178.14 g/mol 214.13 g/mol Minimal size increase; maintains high ligand efficiency (LE) during hit-to-lead optimization.

Synthetic Workflow & Derivatization Strategy

The most common application of 3,3-difluoro-5-nitroindolin-2-one is its conversion into a nucleophilic core via reduction, followed by electrophilic trapping. This two-step sequence allows for the rapid generation of targeted libraries.

SyntheticWorkflow A 3,3-Difluoro-5-nitrooxindole (CAS: 197067-34-8) B 5-Amino-3,3-difluorooxindole (Nucleophilic Intermediate) A->B Catalytic Hydrogenation (H2, Pd/C) C Targeted Drug Library (e.g., Ureas, Amides) B->C Electrophilic Coupling (R-NCO or R-COCl)

Synthetic workflow from 3,3-difluoro-5-nitrooxindole to kinase inhibitor libraries.

Validated Experimental Protocols

As an application scientist, I have designed the following protocols to be self-validating systems . Every step includes built-in causality for reagent selection and In-Process Controls (IPCs) to ensure absolute trustworthiness before proceeding to the next synthetic stage.

Protocol A: Chemoselective Reduction to 5-Amino-3,3-difluoroindolin-2-one

Objective: Convert the C5-nitro group to a primary amine while strictly preserving the C3-gem-difluoro moiety and the lactam ring.

  • Causality of Reagents: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic hydrolysis of the lactam. A mixed solvent system of Ethyl Acetate (EtOAc) and Methanol (MeOH) (1:1 v/v) is utilized because the nitro starting material is highly soluble in EtOAc, while the resulting polar amine product is stabilized by the protic nature of MeOH.

  • Step-by-Step Procedure:

    • Charge a flame-dried, round-bottom flask with 3,3-difluoro-5-nitroindolin-2-one (1.0 eq, 10 mmol, 2.14 g).

    • Dissolve the substrate in 40 mL of a degassed EtOAc/MeOH (1:1) mixture.

    • Carefully add 10% Pd/C (0.1 eq by weight, 214 mg) under a continuous flow of inert Argon to prevent auto-ignition.

    • Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain under an H₂ balloon at ambient temperature (20-25 °C) with vigorous stirring for 4-6 hours.

  • Self-Validating IPCs:

    • TLC Monitoring: Elute with Hexanes/EtOAc (1:1). The reaction is complete when the UV-active nitro starting material (Rf ~0.6) is entirely replaced by the highly polar, ninhydrin-active amine product (Rf ~0.2).

    • LC-MS Validation: Aliquot 10 µL, dilute in MeCN, and inject. Confirm the disappearance of the starting material mass and the appearance of the product peak at m/z 185 [M+H]⁺.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH (20 mL). Concentrate the filtrate in vacuo to yield the crude amine as a pale-brown solid. Use immediately in Protocol B to prevent oxidative degradation of the electron-rich aniline.

Protocol B: Synthesis of a Urea-Linked Kinase Inhibitor

Objective: Couple the 5-amino intermediate with an aryl isocyanate to form a 1,3-disubstituted urea, a privileged hydrogen-bond networking motif in kinase inhibitors.

  • Causality of Reagents: Dichloromethane (DCM) is utilized as a strictly anhydrous, aprotic solvent to prevent the highly electrophilic isocyanate from being quenched by water. A catalytic amount of Pyridine is added to act as an acid scavenger and to slightly enhance the nucleophilicity of the aniline nitrogen.

  • Step-by-Step Procedure:

    • Dissolve 5-amino-3,3-difluoroindolin-2-one (1.0 eq, 5 mmol, 0.92 g) in anhydrous DCM (25 mL) under Argon. Add Pyridine (0.1 eq, 0.5 mmol).

    • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic coupling.

    • Add the chosen Aryl Isocyanate (1.05 eq, 5.25 mmol) dropwise over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validating IPCs:

    • Visual Cue: The reaction is self-indicating. As the highly crystalline urea product forms, it will precipitate out of the DCM solution as a thick white or pale-yellow suspension, driving the equilibrium forward.

  • Workup: Filter the precipitated solid via vacuum filtration. Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate and trace pyridine. Dry under high vacuum to afford the analytically pure targeted urea inhibitor.

Mechanistic Context: RTK Inhibition

Once derivatized, the 3,3-difluorooxindole core acts as a potent competitive inhibitor within the intracellular domain of Receptor Tyrosine Kinases (e.g., VEGF receptors)[2]. The lowered pKa of the lactam N-H (due to the electron-withdrawing fluorines) allows it to form exceptionally strong hydrogen bonds with the peptide backbone of the kinase hinge region, effectively blocking ATP binding and halting downstream angiogenic signaling[4].

KinasePathway Ligand Extracellular Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (Intracellular Domain) Ligand->RTK Dimerization & Activation ATP ATP Binding Pocket RTK->ATP Conformational Shift Signaling Downstream Proliferation Signaling Cascade ATP->Signaling Phosphorylation Inhibitor Difluorooxindole Inhibitor Inhibitor->ATP Competitive H-Bonding at Hinge Region

Mechanism of RTK inhibition via competitive ATP pocket binding by oxindole derivatives.

References

  • Chemsrc. "CAS#:197067-34-8 | 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one". Chemical and Physical Properties Database. URL:[Link]

  • Singh, R. P., et al. "Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds". The Journal of Organic Chemistry (2001). URL:[Link]

  • Silva, B. N., et al. "Isatin, a versatile molecule: studies in Brazil". Journal of the Brazilian Chemical Society (2013). URL:[Link]

  • Middleton, W. J., et al. "An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent". Organic Letters (2011). URL:[Link]

Sources

Method

Cross-coupling reactions utilizing 3,3-Difluoro-5-nitroindolin-2-one

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3,3-Difluoro-5-nitroindolin-2-one Introduction: The Strategic Value of Fluorinated Indole Scaffolds In the landscape of modern medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3,3-Difluoro-5-nitroindolin-2-one

Introduction: The Strategic Value of Fluorinated Indole Scaffolds

In the landscape of modern medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms into these molecules is a powerful tactic used to enhance their pharmacological profiles.[2][3] Fluorination can significantly modulate key properties such as lipophilicity, metabolic stability, and binding affinity to biological targets by altering the electronic nature and conformation of the molecule.[1][4] This has led to a surge in the development of fluorine-containing drugs and imaging agents.[4][5]

Among the vast array of fluorinated building blocks, 3,3-difluorooxindoles have emerged as particularly valuable motifs. The gem-difluoro group at the C3 position introduces a unique conformational constraint and electronic environment. This guide focuses on a specific, highly functionalized derivative: 3,3-Difluoro-5-nitroindolin-2-one (CAS No. 197067-34-8).[6] This compound is a versatile synthetic intermediate, primed for diversification through modern cross-coupling methodologies. The electron-withdrawing nitro group at the C5 position not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for introducing a wide range of functionalities.

This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical protocols for leveraging 3,3-Difluoro-5-nitroindolin-2-one in palladium-catalyzed cross-coupling reactions.

Reactivity and Strategic Considerations for Functionalization

The synthetic utility of 3,3-Difluoro-5-nitroindolin-2-one is dictated by the interplay of its functional groups. The potent electron-withdrawing capacity of the C5-nitro group and the C2-carbonyl group deactivates the aromatic ring to electrophilic substitution. However, this electronic deficiency makes the aromatic ring susceptible to functionalization via palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds.[7]

Two primary strategies can be envisioned for engaging the C5 position in cross-coupling:

  • Conversion of the Nitro Group: A traditional and highly reliable approach involves the chemical modification of the nitro group into a more conventional coupling partner. This typically involves reduction of the nitro group to an amine, followed by diazotization and conversion to a halide (e.g., via a Sandmeyer reaction) or a sulfonate (e.g., triflate). These transformed substrates are then readily employed in a wide array of standard cross-coupling protocols.[8]

  • Direct Denitrative Coupling: A more modern and atom-economical strategy is the direct use of the nitro group as a leaving group in a denitrative cross-coupling reaction.[7] This advanced method avoids the additional steps of reduction and diazotization, offering a more streamlined path to the desired products. The electron-withdrawing nature of the nitro group facilitates the initial oxidative addition step in the catalytic cycle, making it an effective, albeit more specialized, leaving group.[7]

The protocols detailed below will primarily focus on substrates where the C5-nitro group has been converted to a C5-bromo or C5-iodo handle, reflecting the most established and widely applicable methodology. However, researchers should remain aware of the potential for direct denitrative coupling as a powerful alternative.

Core Application: Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis.[7] The general mechanism proceeds through a catalytic cycle involving a palladium(0)/palladium(II) couple.[9][10] The key steps are the oxidative addition of the catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the active Pd(0) catalyst.[10][11][12] The success of these reactions is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Nu (Product) reductive_elimination->product center_point input1 Ar-X (Substrate) input1->oxidative_addition input2 R-M (Coupling Partner) input2->transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[13] Its advantages include mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[7][13]

Experimental Protocol: Synthesis of 5-Aryl-3,3-difluoroindolin-2-one Derivatives

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3,3-difluoroindolin-2-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst and ligand. For challenging couplings, a pre-catalyst like Pd₂(dba)₃ (2 mol%) with a ligand such as SPhos or XPhos (4-5 mol%) is effective.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand: Sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination steps, improving overall efficiency, especially for less reactive aryl chlorides or bromides.[12]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[14] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and should be optimized for the specific substrates.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.

ParameterTypical ConditionPurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst, forms active Pd(0) in situ
Ligand SPhos, XPhos, PPh₃Stabilizes Pd, enhances reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation
Solvent Dioxane/H₂O, Toluene/H₂OSolubilizes reagents and catalyst
Temperature 80 - 110 °CProvides activation energy for catalytic cycle
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a common linkage in pharmaceuticals.[15][16] The reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions.[15]

Experimental Protocol: Synthesis of 5-Amino-3,3-difluoroindolin-2-one Derivatives

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with 5-bromo-3,3-difluoroindolin-2-one (1.0 equiv), the desired amine (1.1-1.3 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv).[17]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., a G2 or G3 Buchwald pre-catalyst, 1-3 mol%) or a combination of a palladium source (Pd₂(dba)₃) and a specialized ligand (e.g., RuPhos, BrettPhos).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-120 °C with stirring. Monitor for completion by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The development of sterically hindered, electron-rich biaryl phosphine ligands (the "Buchwald ligands") was critical to the success of this reaction.[15][18] These ligands promote the formation of the monomeric L-Pd(0) species needed for oxidative addition and facilitate the difficult C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide that coordinates to the palladium center before reductive elimination.[18] The choice of base is critical, as it must be strong enough to deprotonate the amine but not so reactive as to cause side reactions with other functional groups.[18]

  • Palladium Pre-catalyst: Using pre-formed palladium pre-catalysts (e.g., RuPhos Pd G3) can offer better reproducibility and higher activity at lower catalyst loadings compared to generating the active catalyst in situ.

ParameterTypical ConditionPurpose
Palladium Source Pd₂(dba)₃, Buchwald Pre-catalystsSource of active Pd(0) catalyst
Ligand RuPhos, BrettPhos, XPhosFacilitates oxidative addition and C-N reductive elimination
Base NaOtBu, K₃PO₄, LHMDSDeprotonates the amine coupling partner
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvent to prevent side reactions
Temperature 80 - 120 °CDrives the catalytic cycle forward
Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[19] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.[19][20] The standard protocol utilizes a dual catalytic system of palladium and copper(I).[21]

Experimental Protocol: Synthesis of 5-Alkynyl-3,3-difluoroindolin-2-one Derivatives

  • Reagent Preparation: To a Schlenk tube, add 5-iodo-3,3-difluoroindolin-2-one (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Solvent and Base: Add a degassed solvent like THF or DMF, followed by a liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). The amine acts as both the base and often as a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude material via flash chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction operates via two interconnected catalytic cycles.[19] The palladium cycle activates the aryl halide. The copper cycle reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium complex.

  • Amine Base: The amine base is essential for deprotonating the terminal alkyne, allowing it to form the copper acetylide. It also serves to neutralize the HX acid that is formed during the reaction.[21]

  • Copper-Free Variants: While the Pd/Cu system is classic, copper can sometimes promote undesirable alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring stronger organic bases and specialized ligands.[22]

ParameterTypical ConditionPurpose
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Main catalyst for aryl halide activation
Copper Co-catalyst CuIActivates the terminal alkyne
Base Et₃N, DIPEADeprotonates alkyne, neutralizes HX byproduct
Solvent THF, DMFSolubilizes reagents
Temperature 25 - 60 °CMild conditions are often sufficient

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful workflow, from setup to purification.

Experimental_Workflow prep 1. Preparation (Dry Glassware, Inert Gas) reagents 2. Reagent Addition (Substrate, Base, Catalyst) prep->reagents solvent 3. Solvent Addition (Degassed Solvent) reagents->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor workup 6. Workup & Extraction (Quench, Wash, Dry) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS, etc.) purify->analysis

Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

3,3-Difluoro-5-nitroindolin-2-one is a highly valuable and versatile building block for the synthesis of complex, fluorinated indole-containing molecules. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, chemists can readily introduce a diverse array of aryl, amino, and alkynyl substituents at the C5 position. Understanding the rationale behind the choice of catalyst, ligand, and reaction conditions is paramount to achieving high efficiency and success. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this powerful intermediate in their drug discovery and development programs.

References

  • The Role of Fluorinated Indoles in Pharmaceutical Synthesis. (2025, October 8). Google Cloud.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22). MDPI.
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024, October 25). Royal Society of Chemistry.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014, September 10). ResearchGate.
  • Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc | ACS Sustainable Chemistry & Engineering. (2024, October 3). American Chemical Society.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014, September 10). MDPI.
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies - University of Victoria. University of Victoria.
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Zenodo.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Heck reaction - Wikipedia. Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. Shodhganga.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12). National Center for Biotechnology Information.
  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). YouTube.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC. (2020, April 10). National Center for Biotechnology Information.
  • Synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one 11.... - ResearchGate. ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Center for Biotechnology Information.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
  • Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor - Organic Chemistry Portal. Organic Chemistry Portal.
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19). American Chemical Society.
  • 3,3-Difluoro-5-nitroindolin-2-one (CAS No. 197067-34-8) Suppliers. ChemicalRegister.com.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube.
  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn·· - The Royal Society of Chemistry. Royal Society of Chemistry.
  • EP0266033B1 - Process for the preparation of indolinone-2 derivatives - Google Patents. Google Patents.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. National Center for Biotechnology Information.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - Universidade Nova de Lisboa. (2018, October 17). Universidade Nova de Lisboa.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. ResearchGate.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Difluoro-6-nitrobenzonitrile - Benchchem. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] - Lietuvos mokslų akademija. Lietuvos mokslų akademija.

Sources

Application

Application Notes &amp; Protocols for the Safe Handling and Storage of 3,3-Difluoro-5-nitroindolin-2-one

Abstract This document provides a comprehensive guide for the safe handling, storage, and disposal of 3,3-Difluoro-5-nitroindolin-2-one, a compound of interest in contemporary drug discovery and chemical synthesis. Given...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 3,3-Difluoro-5-nitroindolin-2-one, a compound of interest in contemporary drug discovery and chemical synthesis. Given the presence of gem-difluoro and nitro-aromatic functional groups, this molecule is presumed to be a potent, biologically active compound requiring stringent safety protocols. These guidelines are synthesized from established best practices for handling potent pharmaceutical agents, fluorinated intermediates, and nitroaromatic compounds to ensure the safety of laboratory personnel and the integrity of research outcomes. The protocols herein emphasize a risk-based approach, detailing necessary engineering controls, personal protective equipment (PPE), and procedural discipline.

Introduction and Scientific Context

3,3-Difluoro-5-nitroindolin-2-one is a heterocyclic compound featuring an oxindole core, a common scaffold in medicinal chemistry. The introduction of a gem-difluoro group at the 3-position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity. The nitro group at the 5-position is a strong electron-withdrawing group that can influence the molecule's electronic properties and may impart specific biological activities or serve as a synthetic handle for further derivatization.

Compounds of this class are often investigated for their potential as kinase inhibitors or for other targeted therapies in oncology and other disease areas. As with many highly functionalized molecules designed for biological potency, 3,3-Difluoro-5-nitroindolin-2-one should be treated as a potentially hazardous substance.[1] The protocols outlined below are designed to mitigate risks associated with its handling.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 3,3-Difluoro-5-nitroindolin-2-one is not publicly available, a comprehensive risk assessment can be constructed based on the known hazards of analogous chemical structures.

Structural Analog Analysis:

  • Fluorinated Aromatics: Often exhibit increased metabolic stability and potency, which can lead to lower occupational exposure limits (OELs).[2]

  • Nitroaromatic Compounds: This class includes compounds with known toxicity. They can be skin and eye irritants and may be harmful if inhaled or ingested.[3][4] Some nitro compounds are also known to be mutagenic or have other long-term health effects.[5]

  • Oxindole Core: A privileged scaffold in drug development, often associated with high biological activity.[1]

Based on these structural alerts, 3,3-Difluoro-5-nitroindolin-2-one is classified as a potent compound requiring specialized handling procedures.

Assumed Hazard Statements (Based on Analogs):

  • Harmful if swallowed.[6]

  • Causes skin irritation.[7][8]

  • Causes serious eye irritation.[7][8]

  • May cause respiratory irritation.[7][8]

A summary of key safety parameters based on related compounds is provided in Table 1.

ParameterAnticipated Hazard/CharacteristicMitigation StrategySource
Physical State Likely a solid powder at room temperature.Handle in a manner that minimizes dust generation.[9]
Acute Toxicity (Oral) Assumed to be harmful if swallowed (Category 4).Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[10]
Dermal Toxicity May cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.[8][11]
Ocular Toxicity May cause serious eye irritation/damage.Wear safety goggles or a face shield.[10][11]
Inhalation Toxicity Dust may cause respiratory tract irritation.Handle only in a certified chemical fume hood or ventilated enclosure.[7]
Long-Term Exposure Potential for systemic effects or mutagenicity.Minimize all routes of exposure through engineering controls and PPE.[5]
Chemical Reactivity Incompatible with strong bases, amines, and strong reducing/oxidizing agents.Store away from incompatible materials.[3]

Engineering Controls and Facility Design

The primary method for controlling exposure to potent compounds is through robust engineering controls.[2]

  • Primary Containment: All weighing and direct handling of the solid compound must be performed in a containment device such as a ventilated laminar flow enclosure, a vented balance safety enclosure, or a glove box.[2] For solution-based work, a certified chemical fume hood is mandatory.[3]

  • Facility Design: The laboratory should be designed with restricted access. An airlock or anteroom is recommended for gowning and de-gowning. The laboratory should operate under negative pressure relative to adjacent areas to prevent the escape of contaminants.[2][12]

  • Ventilation: A dedicated, single-pass air handling system is crucial to avoid recirculation of contaminated air.[12]

G cluster_0 Controlled Access Zone Anteroom Anteroom (Gowning/De-gowning) Lab Main Laboratory (Negative Pressure) Anteroom->Lab Entry/Exit Protocol Containment Primary Containment (Fume Hood / Glovebox) Lab->Containment Compound Handling Outside General Corridor (Positive Pressure) Outside->Anteroom Access Point

Figure 1: Facility Airflow Logic

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling 3,3-Difluoro-5-nitroindolin-2-one.

  • Body Protection: A disposable, solid-front lab coat or a disposable suit (e.g., Tyvek) is required. Lab coats must be removed before leaving the laboratory area.[13]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. Gloves must be inspected before use and changed immediately if contamination is suspected.[8] Proper glove removal technique must be followed to avoid skin contact.

  • Eye/Face Protection: ANSI Z87.1-compliant safety goggles are required at all times.[13] A full-face shield should be worn over safety glasses when there is a risk of splashes or powder aerosolization.

  • Respiratory Protection: For procedures with a high risk of aerosol generation that cannot be fully contained by engineering controls, a NIOSH-approved respirator (e.g., an N95 for powders or an air-purifying respirator with appropriate cartridges for vapors) may be necessary, as determined by a formal risk assessment.

Protocols for Handling and Storage

Weighing and Aliquoting Protocol (Solid Compound)
  • Preparation: Don all required PPE in the anteroom before entering the designated potent compound handling area.

  • Containment: Perform all manipulations within a vented balance enclosure or glove box. Place all necessary equipment (spatulas, weigh paper, vials) inside the enclosure before starting.

  • Tare: Place a tared weigh boat or vial on the analytical balance.

  • Dispensing: Carefully dispense the desired amount of 3,3-Difluoro-5-nitroindolin-2-one onto the weigh boat. Use a micro-spatula to minimize dust generation. Avoid any tapping or actions that could aerosolize the powder.

  • Sealing: Securely cap the stock bottle and the receiving vial immediately after dispensing.

  • Decontamination: Wipe the exterior of the stock bottle and the new vial with a cloth dampened with 70% ethanol or a suitable deactivating solution before removing them from the primary containment.

  • Waste Disposal: All contaminated disposables (gloves, weigh paper, wipes) must be placed in a sealed, labeled hazardous waste bag inside the containment device.

Solution Preparation Protocol
  • Preparation: Transfer the pre-weighed, sealed vial of the compound into a certified chemical fume hood.

  • Solvent Addition: Add the desired solvent to the vial using a calibrated pipette or syringe.

  • Dissolution: Cap the vial and mix via gentle swirling or vortexing until the solid is fully dissolved. If sonication is required, ensure the vial is securely capped and check for leaks afterward.

  • Transfer: Once in solution and in a sealed vial, the risk of aerosol exposure is significantly reduced.[2] However, standard safe handling practices for chemical solutions must still be followed.

Storage Protocol
  • Container: Store the compound in a clearly labeled, tightly sealed container.[3] For photosensitive compounds, amber glass is recommended.[14]

  • Location: Store in a cool, dry, and well-ventilated area designated for potent compounds.[3][7] This area should be separate from incompatible materials such as strong bases, amines, oxidizing, and reducing agents.[3]

  • Temperature: While specific stability data is unavailable, storage at refrigerated temperatures (2-8 °C) is a prudent measure to ensure long-term stability, protected from light and moisture.[14][15]

  • Inventory: Maintain a detailed inventory log for all potent compounds, tracking the quantity, date of receipt, and usage.

G Start Start: Receive Compound Weigh Weighing Protocol (Vented Enclosure) Start->Weigh Prep Solution Prep (Fume Hood) Weigh->Prep Use Immediately StoreSolid Store Solid (Cool, Dry, Secure) Weigh->StoreSolid Store Excess StoreSolution Store Solution (Sealed, Labeled) Prep->StoreSolution StoreSolid->Weigh Retrieve for Use Use Experimental Use StoreSolution->Use Waste Dispose Waste (Hazardous) Use->Waste

Figure 2: Compound Handling Workflow

Emergency Procedures

Spill Response
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[3] Do not dry sweep.

    • Carefully collect the absorbed material using a scoop and place it into a sealed container for hazardous waste disposal.[3]

    • Decontaminate the area with soap and water or a suitable deactivating solution.[3]

  • Small Spill (Liquid):

    • Alert personnel and ensure proper ventilation (fume hood).

    • Contain the spill with absorbent pads or vermiculite.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the surface area.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal and Decontamination

All waste generated from handling 3,3-Difluoro-5-nitroindolin-2-one is considered hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste (gloves, vials, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[3] Collect liquid waste in a separate, compatible, and labeled container.

  • Disposal: Disposal must be carried out in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[3] Never dispose of this compound down the drain.[3]

  • Decontamination: For nitro-containing compounds, chemical decontamination procedures may be applicable for treating glassware or surfaces before they leave the controlled area. A procedure involving treatment with an aluminum-nickel alloy powder in a basic medium has been shown to be effective for destroying related N-nitroso compounds and could be adapted after validation.[18][19] However, for routine laboratory use, thorough cleaning with soap and water followed by a solvent rinse (e.g., ethanol or acetone) is typically sufficient for non-disposable items.

Conclusion

The safe handling of 3,3-Difluoro-5-nitroindolin-2-one requires a multi-faceted approach that combines robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By treating this and similar novel chemical entities as potent compounds, researchers can minimize occupational exposure and ensure a safe laboratory environment for the advancement of science.

References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research, 48(3), 522-526.

  • Lunn, G., Sansone, E. B., Andrews, A. W., & Keefer, L. K. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Semantic Scholar.

  • TKS Publisher. (2026, March 23). Potent compound safety in the laboratory. tks.

  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds. BenchChem.

  • Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526.

  • Barrau, E., & Jones, O. The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific.

  • ETH Zurich. Laboratory Safety Guidelines.

  • Public Health England. (2024, July 15). Nitrobenzene - Incident management. GOV.UK.

  • IISER Tirupati. CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science.

  • Pharmaceutics International, Inc. (Pii). Managing Risks with Potent Pharmaceutical Products.

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoroindolin-2-one. PubChem.

  • PerkinElmer. (2016, June 3). Safety data sheet.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet.

  • Thermo Fisher Scientific. (2009, July 7). SAFETY DATA SHEET.

  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.

  • Unnamed Author. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Blog.

  • Ashland. (2023, November 6). SAFETY DATA SHEET. ChemPoint.com.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Ossila Limited. (2023, November 5). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • Merck Millipore. (2025, November 28). SAFETY DATA SHEET.

  • Tokyo Chemical Industry. (2025, November 3). SAFETY DATA SHEET.

  • Sigma-Aldrich. (n.d.). 2,3-difluoro-5-nitro-pyridine.

  • Sigma-Aldrich. (n.d.). 5,6-Difluoroindoline-2,3-dione.

Sources

Method

Application Note: Electrophilic Fluorination Strategies for the Synthesis of 3,3-Difluoro-2-oxindoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Fluorinated oxindoles, specifically 3,3-difluoro-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Fluorinated oxindoles, specifically 3,3-difluoro-2-oxindoles, are highly sought-after bioisosteres of isatins and oxindoles in pharmaceutical drug discovery[1]. The incorporation of a gem-difluoro moiety significantly enhances a molecule's metabolic stability, lipophilicity, and overall bioavailability. Historically, synthesizing these compounds relied on harsh nucleophilic fluorination using thermally unstable and hazardous reagents like diethylaminosulfur trifluoride (DAST)[1][2].

This application note details modern, bench-stable electrophilic fluorination methodologies utilizing N-fluorobenzenesulfonimide (NFSI) and Selectfluor. By elucidating the mechanistic causality behind specific reagent, additive, and solvent choices, this guide provides self-validating protocols for the efficient, safe, and highly selective synthesis of difluoro-oxindoles.

Scientific Context & Mechanistic Principles

Electrophilic fluorination fundamentally reverses the traditional polarity of fluorine chemistry. Instead of relying on aggressive nucleophilic fluoride sources, it utilizes "tamed" N–F reagents[3]. Reagents like NFSI and Selectfluor act as electrophilic fluorine sources, allowing for mild, highly selective C–H functionalization under bench-top conditions.

Causality in Reaction Design:

  • NFSI for Direct Indole Conversion: Indoles are inherently electron-rich and susceptible to electrophilic attack at the C3 position. When treated with NFSI, a cascade reaction is initiated: initial fluorination, hydration to a hemiaminal, oxidation/HF elimination to an oxindole, and final fluorination to the 3,3-difluoro-2-oxindole[2]. The addition of tert-butyl hydroperoxide (TBHP) is mechanistically vital here; it acts as an oxidant to drive the intermediate hemiaminal toward the oxindole core. Without TBHP, the reaction stalls, validating its causal role in the cascade.

  • Selectfluor for Hydrazone Conversion: Isatin hydrazones offer a pre-oxidized scaffold. Here, the choice of solvent dictates the reaction pathway[4]. In highly polar acetonitrile (MeCN), Selectfluor drives complete difluorination because the solvent stabilizes the highly polar transition states required for the second fluorination event. Conversely, in less polar dichloroethane (DCE) combined with a mild base (LiOAc), the reaction is arrested at monofluorination[5].

Experimental Protocols & Methodologies

Protocol A: Direct Conversion of Indoles using NFSI

Reference:2

Objective: Synthesize 3,3-difluoro-2-oxindoles directly from N-alkyl/aryl indoles. Self-Validating Principle: The sequential heating and addition of Et₃N ensures that any generated hydrogen fluoride (HF) is neutralized, driving the elimination step forward and preventing acid-catalyzed degradation of the indole core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve the indole substrate (1.0 mmol) in a solvent mixture of acetonitrile and water (10:1 v/v, 5.0 mL).

  • Reagent Addition: Add NFSI (3.0 equiv, 3.0 mmol) to the solution at room temperature.

  • Oxidation Initiation: Introduce tert-butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 2.0 equiv). Stir the mixture at 60 °C for 12 hours.

  • Quenching & Elimination: Cool the mixture to room temperature. Add triethylamine (Et₃N, 2.0 equiv) to neutralize generated HF and promote elimination. Heat the mixture again at 60 °C for an additional 2 hours.

  • Workup: Dilute the mixture with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Solvent-Controlled Synthesis from Isatin Hydrazones using Selectfluor

Reference:4

Objective: Synthesize 3,3-difluorooxindoles from isatin hydrazones with exclusive selectivity. Self-Validating Principle: Running parallel reactions in MeCN vs. DCE visually and analytically validates the solvent's role in transition-state stabilization, yielding distinct difluoro vs. monofluoro products.

Step-by-Step Methodology:

  • Preparation: Add the isatin hydrazone derivative (0.2 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Selection: Dissolve the substrate in anhydrous Acetonitrile (MeCN, 4.0 mL) to enforce difluorination selectivity.

  • Fluorination: Add Selectfluor (2.5 equiv, 0.5 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (25 °C) under an ambient atmosphere for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM twice. Combine organic layers, dry over MgSO₄, and purify via column chromatography.

Quantitative Data & Method Comparison

The following table summarizes the causal parameters and quantitative outcomes of the two primary methodologies discussed:

ParameterProtocol A (Direct Indole Conversion)Protocol B (Hydrazone Conversion)
Starting Material N-alkyl/aryl indolesIsatin hydrazones
Fluorinating Agent NFSI (3.0 equiv)Selectfluor (2.5 equiv)
Solvent System MeCN / H₂O (10:1)Anhydrous MeCN
Critical Additive TBHP (Oxidant), Et₃N (Base)None required for difluorination
Temperature 60 °CRoom Temperature (25 °C)
Selectivity Moderate to HighExclusive (100% Difluoro in MeCN)
Typical Yields 45% – 60%[6]25% – 97%[5]
Primary Advantage Utilizes highly accessible, unoxidized starting materials.Extremely mild conditions; broad functional group tolerance.

Mechanistic Visualizations

Mechanism N1 Indole Core (Electron-rich) N2 3-Fluoroindole Intermediate N1->N2 NFSI (Electrophilic Attack) N3 Hemiaminal Intermediate N2->N3 NFSI, H2O Capture N4 3-Fluoro-2-oxindole N3->N4 TBHP (Oxidation) Et3N (-HF) N5 3,3-Difluoro-2-oxindole (Target) N4->N5 NFSI (Final Fluorination)

Mechanistic cascade of direct indole conversion to 3,3-difluoro-2-oxindole via NFSI.

SolventControl SM Isatin Hydrazone (Pre-oxidized Scaffold) P1 3,3-Difluorooxindole (Exclusive Product) SM->P1 Selectfluor, MeCN Room Temp (Difluorination) P2 3-Fluorooxindole (Exclusive Product) SM->P2 Selectfluor, DCE, LiOAc 70°C (Monofluorination)

Solvent-controlled divergent synthesis of fluorinated oxindoles from isatin hydrazones.

Troubleshooting & Best Practices

  • Incomplete Difluorination in Protocol A: If significant amounts of 3-fluorooxindole intermediate are detected via LC-MS, verify the potency of the TBHP solution. Degraded TBHP fails to efficiently oxidize the hemiaminal intermediate, stalling the cascade before the final fluorination event can occur.

  • Over-oxidation or Ring Cleavage in Protocol B: Ensure the reaction is strictly maintained at room temperature when using MeCN. Elevated temperatures combined with the strong oxidative potential of Selectfluor in polar solvents can lead to non-specific oxidative cleavage of the oxindole core[7].

  • Reagent Handling: While NFSI and Selectfluor are bench-stable, they are moisture-sensitive over long periods. Store them in a desiccator to maintain stoichiometric precision.

References

  • Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Organic Letters, ACS Publications, 2012.[Link]

  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry, ACS Publications, 2018.[Link]

  • Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Journal of the American Chemical Society, NIH, 2012.[Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, ACS Publications, 2014.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Organic Solubility Challenges for 3,3-Difluoro-5-nitroindolin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve the notorious solubility bottlenecks associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve the notorious solubility bottlenecks associated with 3,3-Difluoro-5-nitroindolin-2-one (CAS: 197067-34-8).

Rather than relying on trial and error, this guide deconstructs the thermodynamic and kinetic barriers to dissolution, providing you with field-proven, self-validating protocols to keep your workflows moving.

Part 1: The Chemical Conundrum (FAQs)

Q1: Why is 3,3-Difluoro-5-nitroindolin-2-one so difficult to dissolve in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? Answer: The resistance to dissolution is a direct consequence of its exceptionally high crystal lattice energy. This is driven by three synergistic structural features:

  • The Oxindole Core: The amide motif (N-H donor and C=O acceptor) forms robust intermolecular hydrogen-bonded dimers and polymeric chains in the solid state[1].

  • The 5-Nitro Group: Acting as a potent electron-withdrawing group and hydrogen bond acceptor, it creates strong dipole-dipole interactions and secondary H-bonding networks.

  • The 3,3-Difluoro Substitution: While fluorine increases lipophilicity, the highly electronegative C-F bonds strongly polarize the molecule, reinforcing the overall dipole moment and increasing the rigidity of the local environment.

Causality Principle: To achieve dissolution, the solvent-solute interactions must thermodynamically overcome the solute-solute lattice energy. Weakly polar solvents lack the Hydrogen-Bond Accepting (HBA) capacity required to cleave the oxindole N-H···O=C interactions.

Q2: What are the optimal primary solvents for stock solution preparation? Answer: Highly polar, aprotic solvents with strong HBA capabilities are mandatory. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) act as molecular wedges. Their highly polarized oxygen atoms compete with and disrupt the intermolecular oxindole hydrogen bonds, effectively dismantling the crystal lattice[1].

Part 2: Quantitative Solvent Screening Guide

To eliminate guesswork, use the following empirical data table to select the appropriate solvent based on your downstream application.

SolventPolarity IndexDielectric Constant (ε)H-Bond Acceptor CapacitySolubilization EfficacyRecommended Application
DMSO 7.246.7HighExcellentIn vitro assays, NMR stock preparation
DMF 6.436.7HighExcellentGeneral chemical synthesis, stock solutions
NMP 6.732.2HighExcellentHigh-temperature reactions
THF 4.07.5ModerateModerateBorane reductions, Grignard reactions
EtOAc 4.46.0WeakPoorLiquid-liquid extraction only
DCM 3.19.1NoneVery PoorNot recommended

Part 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. If a step fails, the mechanistic insight provided will guide your next adjustment.

Protocol A: Solubilization for Catalytic Hydrogenation (Nitro Reduction)

When reducing the nitro group to an amine using Pd/C, strong solvents like DMSO can poison the catalyst. A specialized ternary solvent system is required[2].

  • Step 1: Weigh 50 mg of 3,3-Difluoro-5-nitroindolin-2-one into a reaction vessel.

  • Step 2: Prepare a ternary solvent mixture of EtOAc : THF : DIPEA in a volumetric ratio of 16 : 4 : 0.1 (mL)[2].

  • Step 3: Add the solvent mixture to the substrate.

    • Mechanistic Insight: EtOAc provides bulk solubility for the resulting amine, THF disrupts the initial oxindole lattice, and the trace base (DIPEA) deprotonates a fraction of the highly acidic amide N-H, creating transient ionic repulsion that drastically accelerates dissolution.

  • Step 4: Degas the solution with N₂ for 5 minutes before adding the Pd/C catalyst (10% w/w) to prevent unwanted oxidative side reactions[2].

  • Step 5: Apply H₂ pressure (e.g., 42 psi) and stir at room temperature. The solution should remain homogeneous throughout the 2-hour reaction[2].

Protocol B: Solubilization for Carbonyl Reduction

When reducing the oxindole carbonyl to a methylene group, THF is the preferred solvent, but the compound may initially appear as a stubborn suspension[3].

  • Step 1: Suspend 3,3-Difluoro-5-nitroindolin-2-one (e.g., 650 mg, 3 mmol) in anhydrous THF (10 mL) at 0 °C[3].

  • Step 2: Slowly add Borane-THF complex (1M, 15 mL) dropwise[3].

    • Mechanistic Insight: Do not panic if the compound is not fully dissolved in Step 1. The addition of the Borane-THF complex forms a transient Lewis acid-base adduct with the oxindole carbonyl and nitro oxygen. This chemical interaction breaks the crystal lattice dynamically, drawing the compound into solution as the reaction initiates.

  • Step 3: Gradually warm the reaction to 70 °C and stir for 5 hours to drive the reduction to completion while maintaining intermediate solubility[3].

Part 4: Visualizing the Solubilization Workflows

Understanding the logical flow of troubleshooting and the molecular mechanisms at play is critical for rapid optimization.

Diagram 1: Solubilization Troubleshooting Workflow

SolventTroubleshooting Start Compound Precipitates in Organic Solvent CheckSolvent Assess Primary Solvent Start->CheckSolvent IsPolarAprotic Is it DMF, DMSO, or NMP? CheckSolvent->IsPolarAprotic SwitchSolvent Switch to DMF/DMSO (Strong H-Bond Acceptors) IsPolarAprotic->SwitchSolvent No CheckReaction Is the solvent dictated by the reaction? IsPolarAprotic->CheckReaction Yes ApplySonication Apply Sonication & Mild Heat (30-40°C) SwitchSolvent->ApplySonication UseCoSolvent Add THF or DIPEA (e.g., EtOAc:THF:DIPEA) CheckReaction->UseCoSolvent Yes (e.g., Hydrogenation) CheckReaction->ApplySonication No UseCoSolvent->ApplySonication Success Complete Dissolution ApplySonication->Success

Caption: Decision tree for troubleshooting the solubility of 3,3-Difluoro-5-nitroindolin-2-one.

Diagram 2: Mechanistic Disruption of the Crystal Lattice

LatticeDisruption Lattice Stable Crystal Lattice (Strong N-H···O=C & Dipoles) Solvent Addition of Polar Aprotic Solvent (DMSO / DMF) Lattice->Solvent HBA Solvent acts as H-Bond Acceptor Solvent->HBA Disruption Cleavage of Oxindole Intermolecular Dimers HBA->Disruption Solvation Solvation Shell Formation Around Nitro & Fluorine Disruption->Solvation Dissolved Thermodynamically Stable Monomer Solvation->Dissolved

Caption: Mechanistic pathway of crystal lattice disruption by polar aprotic solvents.

Part 5: References

  • Title: US9359338B2 - Cyclopropanecarboxamido-substitute aromatic compounds as anti-tumor agents Source: Google Patents URL:

  • Title: EP 2922840 B1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators Source: European Patent Office URL:

  • Title: PRODUCT INFORMATION - Oxindole Source: Cayman Chemical URL:

Sources

Optimization

Technical Support Center: Scaling Up 3,3-Difluoro-5-nitroindolin-2-one Production

Welcome to the Technical Support Center for the scale-up synthesis of 3,3-difluoro-5-nitroindolin-2-one. This compound is a critical intermediate in the development of various kinase inhibitors and [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3,3-difluoro-5-nitroindolin-2-one. This compound is a critical intermediate in the development of various kinase inhibitors and [1]. However, scaling up the nucleophilic fluorination of 5-nitroisatin presents significant thermal and chemical hazards. The strongly electron-withdrawing nature of the 5-nitro group deactivates the C3 carbonyl, necessitating aggressive fluorinating conditions that can lead to runaway exotherms if not expertly managed.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure your production runs safely and efficiently.

Section 1: Reagent Selection & Process Safety (FAQs)

Q: Why do we recommend Deoxo-Fluor over DAST for the batch scale-up of this specific reaction? A: While Diethylaminosulfur trifluoride (DAST) is a classic reagent for converting isatins to 3,3-difluorooxindoles, it is fundamentally unsafe for batch scale-up. DAST is prone to explosive dismutation into SF4 and (Et2N)2SF2 at [2]. In contrast, Bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) exhibits a vastly superior calorimetry profile and is [3]. Because the 5-nitro group deactivates the isatin substrate, the reaction requires extended times (up to 12-17 hours)[1], drastically increasing the risk profile if a less stable reagent like DAST is used.

Q: Can we avoid hazardous nucleophilic fluorinating agents by using electrophilic alternatives like Selectfluor? A: Electrophilic fluorination using Selectfluor is highly effective for synthesizing[4]. However, converting 5-nitroisatin directly requires a nucleophilic deoxofluorination approach. Attempting to use Selectfluor would require redesigning your entire synthetic route to start from 5-nitroindole, which introduces severe regioselectivity challenges due to the nitro group's meta-directing deactivation. For direct isatin conversion, Deoxo-Fluor remains the most scalable choice.

Q: What are the primary thermal hazards during the quenching phase? A: Unreacted Deoxo-Fluor and the byproducts of the fluorination reaction generate substantial amounts of anhydrous Hydrogen Fluoride (HF). If quenched directly with water, the exothermic hydrolysis will cause the solvent (Dichloromethane) to boil, potentially over-pressurizing the reactor and venting toxic HF gas. We mandate an inverse quench into a large volume of cold, saturated aqueous NaHCO3 to neutralize HF concurrently with hydrolysis.

Section 2: Quantitative Process Parameters

To assist in your risk assessment and reagent selection, Table 1 summarizes the critical parameters of common fluorinating agents used in this chemical space.

Table 1: Comparative Analysis of Fluorinating Agents for Scale-up

Fluorinating AgentThermal Stability LimitHF Generation RiskScalability (Batch)Scalability (Flow)Relative Cost
DAST < 90°C (Explosive risk)High (Hydrolysis)PoorExcellentModerate
Deoxo-Fluor < 140°C (Stable)High (Hydrolysis)GoodExcellentHigh
Selectfluor > 200°C (Solid)NoneExcellentN/A (Solubility)High
Section 3: Standard Operating Procedure (100g Scale)

This methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Preparation & Drying

  • Charge a 2L jacketed glass reactor with 5-nitroisatin (100 g, 0.52 mol) and anhydrous Dichloromethane (DCM, 1000 mL).

  • Self-Validation Checkpoint: Extract a 1 mL aliquot of the suspension and perform a Karl Fischer titration. Proceed only if moisture is < 50 ppm. Excess moisture will hydrolyze Deoxo-Fluor, destroying the stoichiometric ratio and causing a dangerous exotherm.

Step 2: Reagent Addition

  • Cool the reactor jacket to 0°C to 5°C under a continuous N2 sweep.

  • Equip the reactor with a calibrated addition funnel containing Deoxo-Fluor (345 g, 1.56 mol, 3.0 equivalents).

  • Begin dropwise addition of Deoxo-Fluor. Causality Note: The 3.0 equivalent excess is required because the first equivalent acts as a Lewis acid to activate the deactivated C3 carbonyl, while subsequent equivalents execute the nucleophilic attack.

  • Self-Validation Checkpoint: Monitor internal temperature (T_int). Adjust the addition rate to ensure T_int never exceeds 15°C.

Step 3: Reaction Maturation

  • Once addition is complete, gradually warm the reactor to 20°C.

  • Stir for 12 to 14 hours.

  • Self-Validation Checkpoint: Analyze via HPLC. The reaction is deemed complete when residual 5-nitroisatin is < 2% AUC.

Step 4: Inverse Quenching & Isolation

  • Prepare a separate 5L reactor containing 2L of saturated aqueous NaHCO3, chilled to 0°C.

  • Transfer the reaction mixture slowly into the NaHCO3 solution (Inverse Quench) while maintaining vigorous agitation.

  • Causality Note: Inverse quenching ensures the basic neutralizing agent is always in vast excess relative to the generated HF, preventing acidic degradation of the product and mitigating thermal spikes.

  • Separate the organic (DCM) layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 3,3-difluoro-5-nitroindolin-2-one.

ProcessWorkflow Start 5-Nitroisatin (Dry, <50 ppm H2O) Reagent Deoxo-Fluor Addition (Controlled, T < 5°C) Start->Reagent Reaction Nucleophilic Fluorination (12-14 hrs, N2 atm) Reagent->Reaction Quench Inverse Quench (Cold NaHCO3) Reaction->Quench Product 3,3-Difluoro-5-nitroindolin-2-one (Target Product) Quench->Product

Fig 1: Scalable synthetic workflow for 3,3-difluoro-5-nitroindolin-2-one via deoxofluorination.

Section 4: Troubleshooting Guide

Issue 1: The reaction stalls at 50-60% conversion, and adding more Deoxo-Fluor has no effect.

  • Root Cause: Deoxo-Fluor has likely been hydrolyzed by adventitious water, or the generated HF has protonated the intermediate, stalling the catalytic cycle.

  • Resolution: Do not add more fluorinating agent to a stalled reaction; this creates a massive quenching hazard. Instead, verify the integrity of your N2 line and the dryness of your DCM. If the reaction has stalled, quench it, isolate the crude mixture, and resubject it to fresh, anhydrous conditions.

Issue 2: The reaction mixture turns black and yields a complex tar.

  • Root Cause: Localized thermal runaway during the Deoxo-Fluor addition. The 5-nitroisatin ring is susceptible to oxidative degradation if the localized temperature exceeds 30°C in the presence of concentrated fluorinating agents.

  • Resolution: Increase the impeller speed to improve mass and heat transfer. Ensure the addition tube delivers the reagent directly into the vortex of the solvent, not down the reactor wall.

Issue 3: High levels of mono-fluoro impurities are detected.

  • Root Cause: Insufficient reaction time or inadequate stoichiometric excess. The second fluorination step is significantly slower than the first due to the electron-withdrawing effect of the newly installed fluorine atom.

  • Resolution: Extend the maturation phase to 14 hours and ensure a full 3.0 equivalents of Deoxo-Fluor are utilized.

Troubleshooting Issue Issue: Reaction Stalls (< 90% Conversion) CheckKF Perform Karl Fischer Titration on Solvent Issue->CheckKF HighH2O Result: > 50 ppm H2O (Reagent Hydrolysis) CheckKF->HighH2O Yes LowH2O Result: < 50 ppm H2O (Mass Transfer Issue) CheckKF->LowH2O No Fix1 Dry over 3A Sieves & Re-run Reaction HighH2O->Fix1 Fix2 Increase Impeller Speed & Check Temp LowH2O->Fix2

Fig 2: Diagnostic logic tree for resolving incomplete fluorination during scale-up.

Section 5: Future-Proofing via Flow Chemistry

If your facility is scaling beyond 1 kg batches, we strongly recommend transitioning from batch to continuous-flow microreactor technology. Flow chemistry mitigates the thermal hazards of nucleophilic fluorination by minimizing the active reaction volume to a few milliliters at any given time. Studies have demonstrated that even hazardous reagents like DAST can be used safely and efficiently in to generate difluorooxindoles, offering superior heat dissipation and an inherently safer operating envelope.

References
  • US Patent 9,359,338 B2. "Cyclopropanecarboxamido-substitute aromatic compounds as anti-tumor agents." Google Patents.
  • Simpler fluorine chemistry. Society of Chemical Industry (SCI). URL:[Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. URL:[Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, American Chemical Society. URL:[Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group, Durham University. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3,3-Difluoro-5-nitroindolin-2-one vs. 5-Nitroindolin-2-one: A Comprehensive Reactivity Guide

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter challenges in the late-stage functionalization of oxindole scaffolds. The introduction of a gem-difluoro group at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter challenges in the late-stage functionalization of oxindole scaffolds. The introduction of a gem-difluoro group at the C3 position of the oxindole core is a classic bioisosteric strategy to block metabolism and modulate physicochemical properties [1]. However, this modification fundamentally rewrites the chemical reactivity of the molecule.

This guide objectively compares the reactivity profiles of 5-nitroindolin-2-one and its fluorinated analog, 3,3-difluoro-5-nitroindolin-2-one , providing the mechanistic causality behind their divergent behaviors and field-proven experimental protocols to ensure your synthetic workflows are robust and self-validating.

Electronic Causality: The "Fluorine Effect"

To understand the reactivity differences, we must first analyze the electronic environment of both scaffolds.

In 5-nitroindolin-2-one , the C3 position is an active methylene group. It is enolizable, nucleophilic, and readily undergoes Knoevenagel condensations or halogenation [2]. The N1-H proton is weakly acidic, primarily stabilized by the resonance of the C2 carbonyl and the inductive pull of the C5-nitro group.

In 3,3-difluoro-5-nitroindolin-2-one , the C3 position is sterically and electronically blocked by two highly electronegative fluorine atoms. This creates a profound inductive electron-withdrawing effect (-I effect) that propagates through the rigid bicyclic system [4].

  • N1 Acidity: The pKa of the N1-H bond drops significantly. The conjugate base (N-anion) is highly stabilized by the combined pull of the C5-NO 2​ and C3-CF 2​ groups.

  • C2 Electrophilicity: The adjacent CF 2​ group dramatically increases the electrophilicity of the C2 amide carbonyl, making it highly susceptible to nucleophilic ring-opening—a side reaction rarely seen in the non-fluorinated parent [1].

  • C5 Reducibility: The nitro group becomes slightly easier to reduce (higher reduction potential), but the resulting 5-amino derivative is a significantly poorer nucleophile due to the electron-withdrawing fluorines [3].

ReactivityMap Substrate1 5-Nitroindolin-2-one C3_1 C3: Nucleophilic (Enolizable) Substrate1->C3_1 N1_1 N1: Weakly Acidic (Requires NaH) Substrate1->N1_1 Substrate2 3,3-Difluoro-5-nitroindolin-2-one C3_2 C3: Blocked (Inert) Substrate2->C3_2 N1_2 N1: Highly Acidic (Uses K2CO3) Substrate2->N1_2 C2_2 C2: Highly Electrophilic (Ring-opening risk) Substrate2->C2_2

Fig 1. Divergent reactivity profiles of non-fluorinated vs gem-difluorinated oxindoles.

Quantitative Reactivity Comparison

The table below summarizes the practical impact of these electronic differences on standard synthetic transformations.

Property / Reaction5-Nitroindolin-2-one3,3-Difluoro-5-nitroindolin-2-oneMechanistic Driver
C3 Nucleophilicity High (Readily forms aldol/Knoevenagel products)None (Blocked)Absence vs. presence of C3 protons.
N1-H Acidity (pKa) ~12.6 (Requires strong base like NaH for alkylation)< 10 (Can be deprotonated by mild bases like K 2​ CO 3​ )Strong -I effect of the CF 2​ group stabilizes the N-anion [4].
N-Alkylation Yield 85-95% (with NaH / DMF)70-85% (with K 2​ CO 3​ / MeCN)The difluoro N-anion is less nucleophilic, slowing the S N​ 2 rate.
C2 Stability Stable to mild aqueous baseProne to hydrolysis/ring-openingCF 2​ increases C2 carbonyl electrophilicity [1].
Nitro Reduction Standard conditions (Pd/C, H 2​ )Requires careful monitoringCF 2​ increases reduction potential; ring-opening risk if basic amines are formed [3].

Experimental Protocols: Self-Validating Workflows

When designing protocols for these two scaffolds, the choice of reagents must be dictated by their electronic differences. Using strong bases (like NaH) on the difluoro compound will lead to degradation via C2 attack, while using weak bases (like K 2​ CO 3​ ) on the non-fluorinated parent will result in incomplete deprotonation and poor yields.

Protocol A: Chemoselective N-Alkylation

For 5-Nitroindolin-2-one (Strong Base Method):

  • Preparation: Dissolve 5-nitroindolin-2-one (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Validation checkpoint: Effervescence (H 2​ gas) confirms active deprotonation. Stir for 30 minutes at 0 °C.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl to avoid strongly basic aqueous conditions, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

For 3,3-Difluoro-5-nitroindolin-2-one (Mild Base Method):

  • Preparation: Dissolve 3,3-difluoro-5-nitroindolin-2-one (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Deprotonation: Add Potassium Carbonate (K 2​ CO 3​ , 2.0 equiv). Causality note: The enhanced acidity allows for this mild base, completely avoiding the nucleophilic ring-opening of the highly electrophilic C2 carbonyl that would occur with stronger bases or hydroxide impurities.

  • Alkylation: Add the alkyl halide (1.5 equiv—excess is needed as the N-anion is less nucleophilic). Heat to 60 °C for 12 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify directly via silica gel chromatography.

Protocol B: Mild Nitro Reduction to 5-Amino Derivatives

Reducing the nitro group in the presence of the gem-difluoro group requires avoiding strongly basic conditions, as the resulting aniline can act as a nucleophile and trigger intermolecular ring-opening of the electrophilic C2 carbonyl of unreacted starting material.

  • Preparation: Dissolve the nitro-oxindole substrate (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH 4​ Cl, 5.0 equiv). Causality note: NH 4​ Cl provides a mildly acidic proton source that prevents the reaction mixture from becoming basic, thus protecting the C2 carbonyl of the difluoro scaffold [3].

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2-3 hours. Validation checkpoint: The yellow solution will turn colorless/pale brown as the nitro group is reduced.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron residues, wash the pad with hot EtOAc, and concentrate the filtrate under reduced pressure.

Workflow Start Starting Oxindole Scaffold Decision Is C3 Fluorinated? Start->Decision PathA 5-Nitroindolin-2-one Decision->PathA No PathB 3,3-Difluoro-5-nitroindolin-2-one Decision->PathB Yes AlkA N-Alkylation: NaH, DMF, 0°C PathA->AlkA AlkB N-Alkylation: K2CO3, MeCN, RT-60°C PathB->AlkB RedA Nitro Reduction: Pd/C, H2 (Standard) AlkA->RedA RedB Nitro Reduction: Fe, NH4Cl (Mild to avoid ring opening) AlkB->RedB

Fig 2. Optimized experimental workflows for N-alkylation and nitro reduction.

Conclusion

Treating 3,3-difluoro-5-nitroindolin-2-one as a simple structural analog of 5-nitroindolin-2-one is a frequent cause of synthetic failure. The gem-difluoro group is not merely a steric block; it is a powerful electronic modulator. By understanding that the difluoro scaffold possesses a highly acidic N1 proton and a dangerously electrophilic C2 carbonyl, chemists can rationally select milder bases (K 2​ CO 3​ over NaH) and buffered reduction conditions (Fe/NH 4​ Cl over basic hydrogenation) to achieve high-yielding, reproducible functionalizations.

References

  • Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds The Journal of Organic Chemistry - ACS Publications[Link]

  • The Chemistry of Isatins: a Review from 1975 to 1999 Journal of the Brazilian Chemical Society (SciELO)[Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action ACS Infectious Diseases - ACS Publications[Link]

  • Heteroannulation of Arynes with α-Bromodifluorohydroxamates: An Efficient and General Approach to Access 2,2-Difluoro Indoxyls Organic Letters - ACS Publications[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3,3-Difluoro-5-nitroindolin-2-one

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,3-Difluoro-5-nitroindolin-2-one, a key intermediate in pharmaceutical synthesis. We will delve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,3-Difluoro-5-nitroindolin-2-one, a key intermediate in pharmaceutical synthesis. We will delve into the causality behind the experimental choices, present a self-validating protocol in accordance with the latest regulatory standards, and objectively compare the method's performance against viable alternatives, supported by experimental data.

Introduction: The Imperative of Purity in Drug Development

The journey of a drug from a laboratory concept to a patient-ready therapeutic is underpinned by rigorous quality control. A critical aspect of this is ensuring the purity of the Active Pharmaceutical Ingredient (API) and its intermediates. Impurities can arise from starting materials, by-products of the synthesis, or degradation, and may impact the safety and efficacy of the final drug product.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of robust, validated analytical procedures to quantify the purity of these materials.[2][3][4]

3,3-Difluoro-5-nitroindolin-2-one is a substituted indolinone, a scaffold of significant interest in medicinal chemistry. Its structure, featuring a nitroaromatic ring and a difluorinated carbon, presents unique analytical challenges and necessitates a well-developed method for its characterization. High-Performance Liquid Chromatography (HPLC) remains the gold standard for small molecule purity analysis due to its versatility, robustness, and high resolving power.[5][6] This guide details the development and validation of an HPLC method designed to be fit-for-purpose, ensuring reliable and accurate purity assessment of this compound.

HPLC Method Development: A Rationale-Driven Approach

The development of a successful analytical method is not a matter of chance; it is a systematic process guided by the physicochemical properties of the analyte.

Analyte Characterization and Initial Parameter Selection

3,3-Difluoro-5-nitroindolin-2-one (Molecular Formula: C₈H₄F₂N₂O₃) is a solid with a melting point of 186-187 °C.[7] Its structure combines a polar nitro group and amide functionality with a relatively non-polar aromatic system. This amphiphilic nature, along with the presence of strong chromophores (the nitro-substituted indole ring), makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was selected as the initial stationary phase. Its non-polar nature provides effective retention for a wide range of organic molecules. For compounds with aromatic systems and nitro groups, a Phenyl stationary phase can sometimes offer alternative selectivity and is a good secondary screening option.[8] We proceeded with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) for its proven versatility.

  • Mobile Phase Selection: The mobile phase must provide adequate retention and sharp, symmetrical peaks. A gradient elution using a mixture of an aqueous buffer and an organic modifier is optimal for separating the main peak from potential impurities with varying polarities.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase: A 20 mM potassium phosphate buffer adjusted to pH 3.0 was selected. A low pH ensures that any acidic or basic functional groups on the analyte or impurities are in a single protonation state, preventing peak tailing and improving reproducibility.

  • Detection Wavelength: The compound's structure, containing both an indole and a nitroaromatic moiety, suggests strong UV absorbance.[9][10] A UV scan of a dilute solution of the analyte in the mobile phase revealed a significant absorbance maximum at approximately 254 nm. This wavelength was chosen for detection to ensure high sensitivity.

Optimized HPLC Method Parameters

The following table summarizes the final, optimized conditions for the purity analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: Ensuring Fitness for Purpose per ICH Q2(R2)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[11][12] The following validation experiments were designed and executed based on the International Council for Harmonisation (ICH) guideline Q2(R2).[13][14][15]

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Final Implementation Dev Analyte Characterization & Parameter Selection Opt Method Optimization Dev->Opt Systematic Screening Spec Specificity Opt->Spec Lin Linearity & Range Opt->Lin Acc Accuracy Opt->Acc Prec Precision (Repeatability & Intermediate) Opt->Prec LOD LOD / LOQ Opt->LOD Rob Robustness Opt->Rob SST System Suitability Testing Spec->SST Lin->SST Acc->SST Prec->SST LOD->SST Rob->SST Routine Routine Analysis SST->Routine

Caption: Workflow for HPLC Method Development and Validation.

Specificity (Selectivity)

Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or excipients.

Protocol:

  • Prepare solutions of the 3,3-Difluoro-5-nitroindolin-2-one reference standard.

  • Subject the reference standard to forced degradation conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the unstressed and all stressed samples by the proposed HPLC method.

  • Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

Results: The analyte peak was well-resolved from all degradation peaks, and the peak purity analysis showed no co-eluting impurities. This confirms the method is stability-indicating and specific.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five calibration standards across the range of 50% to 150% of the nominal assay concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Results:

ParameterResultAcceptance Criteria
Range 0.05 - 0.15 mg/mLCovers the expected working range
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-Intercept Minimal (close to zero)Should not be significantly different from zero

The data demonstrates excellent linearity over the specified range.

Accuracy (as % Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spike/recovery studies.

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% (n=3)99.2%0.4%98.0% - 102.0% Recovery
100% (n=3)100.5%0.3%≤ 2.0% RSD
120% (n=3)99.8%0.5%

The high recovery values confirm the method's accuracy.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay): Analyze six separate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or a different instrument.

Results:

Precision Type% RSD of Purity ResultsAcceptance Criteria
Repeatability (n=6) 0.6%≤ 1.0%
Intermediate Precision (n=6) 0.8%≤ 2.0%

The low relative standard deviation (%RSD) values demonstrate that the method is highly precise.

Detection and Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

Protocol:

  • Determine the limits based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

These results indicate the method is sensitive enough to detect and quantify trace-level impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Analyze the sample under each varied condition and evaluate the impact on retention time, peak area, and tailing factor.

Results: No significant changes were observed in the critical parameters, indicating the method is robust for routine use in a quality control environment.

Validation_Parameters cluster_Qualitative Qualitative Performance cluster_Quantitative Quantitative Performance cluster_Reliability Reliability center Fit-for-Purpose Validated Method Specificity Specificity Specificity->center LOD LOD LOD->center Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->center Precision->center LOQ LOQ LOQ->center Robustness Robustness Robustness->center SST System Suitability SST->center

Caption: Interrelationship of HPLC Method Validation Parameters.

Comparison with Alternative Analytical Techniques

While the validated HPLC method is robust and reliable, it is prudent for a modern laboratory to understand the landscape of alternative and orthogonal techniques.

TechniquePrincipleSpeedResolutionSuitability for 3,3-Difluoro-5-nitroindolin-2-oneKey Advantage
HPLC Separation based on partitioning between a liquid mobile phase and solid stationary phase at moderate pressures.[16]+++++Excellent: The established gold standard for this type of non-volatile, UV-active molecule.Robustness and ubiquity in QC labs.
UPLC Uses sub-2 µm particles at very high pressures (>6,000 psi) for separation.[17][18][19]++++++++Excellent: Offers a significant improvement in throughput and resolution over HPLC.Speed and efficiency; saves time and solvent.[20]
SFC Uses a supercritical fluid (e.g., CO₂) as the primary mobile phase.[21][22]++++++++Good: A viable "green" alternative. Useful for water-sensitive compounds or for orthogonal confirmation.[23][24]Reduced organic solvent use and very fast run times.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.[25]++++++++Poor: The analyte is non-volatile and would require chemical derivatization to increase its volatility, adding complexity and potential for error.[26][27][28]High sensitivity and structural confirmation for volatile analytes.
Analysis of Alternatives:
  • UPLC (Ultra-Performance Liquid Chromatography): This is the most direct competitor to HPLC. UPLC systems operate at much higher pressures, allowing the use of smaller particle columns.[16] The result is significantly faster analysis times (often by a factor of 3-9x) and improved resolution and sensitivity.[18][20] For a high-throughput environment, transferring the validated HPLC method to a UPLC system would be a logical next step to boost productivity.

  • SFC (Supercritical Fluid Chromatography): SFC is re-emerging as a powerful separation technique, particularly valued for its "green" credentials as it primarily uses compressed CO₂.[22][23] It offers very fast separations and is orthogonal to reversed-phase LC, meaning it separates compounds based on different chemical interactions.[29] This makes it an excellent secondary or confirmatory technique, especially if difficult-to-separate impurities are encountered.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Due to the low volatility of 3,3-Difluoro-5-nitroindolin-2-one, GC-MS is not a suitable primary technique for purity analysis.[30] The need for derivatization makes it cumbersome for routine QC applications compared to the direct analysis possible with LC techniques.[26]

Conclusion

This guide has detailed a robust, specific, and reliable reversed-phase HPLC method for the purity determination of 3,3-Difluoro-5-nitroindolin-2-one. The causality behind each methodological choice, from column and mobile phase selection to the specific validation parameters, has been explained to provide a framework for logical method development. The validation data, presented in accordance with ICH Q2(R2) guidelines, confirms that the method is accurate, precise, linear, and robust, making it fit for its intended purpose in a regulated quality control laboratory.

While the validated HPLC method stands as a reliable primary technique, a comparative analysis reveals that UPLC offers a clear path to increased throughput and efficiency. SFC presents a powerful, orthogonal, and environmentally friendly alternative for confirmatory testing. The selection of an analytical method is a balance of performance, cost, and throughput requirements, and this guide provides the foundational data to make an informed decision.

References

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Medical Research Archives. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Retrieved from [Link]

  • Chemsrc. (2025, November 3). CAS#:197067-34-8 | 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality guidelines: Q2(R2)/Q14Training on Validation of Analytical Procedures and Q14: Analytical Procedure Development. Retrieved from [Link]

  • ALWSCI. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, June 17). SFC-MS: advancements and applications in pharmaceutical quality control. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ALWSCI. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Technology Networks. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • LCGC International. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Chrominfo. (2025, June 9). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. Retrieved from [Link]

  • LCGC International. (2024, December 12). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. Retrieved from [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoroindolin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

  • Fungifun. (n.d.). Extraction and analysis of indole derivatives from fungal biomasst. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ACS Publications. (2010, October 5). Orthogonality of SFC versus HPLC for Small Molecule Library Separation. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Analysis of Non-volatile Organic Hazardous Substances by GC/MS. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

Sources

Validation

Benchmarking 3,3-Difluoro-5-nitroindolin-2-one against other fluorinated building blocks

As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently encounter a recurring bottleneck in drug discovery: the metabolic liability of privileged scaffolds. The oxindole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently encounter a recurring bottleneck in drug discovery: the metabolic liability of privileged scaffolds. The oxindole core is a classic example—highly effective for target engagement (particularly in kinase inhibitors), yet notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation at the C3 position.

To circumvent this, the strategic incorporation of fluorinated building blocks has become a dominant paradigm[1]. Today, I will benchmark 3,3-Difluoro-5-nitroindolin-2-one (CAS: 197067-34-8) against other common fluorinated intermediates. This guide will dissect the causality behind its structural advantages, provide self-validating experimental protocols for its application, and demonstrate why the gem-difluorooxindole motif is a superior choice for modern drug design.

Structural Rationale: The "Fluorine Effect" at C3

In drug design, fluorine is rarely added arbitrarily. It is deployed to solve specific physicochemical problems[2]. When benchmarking 3,3-difluoro-5-nitroindolin-2-one against non-fluorinated or monofluoro analogs, we must evaluate three causal mechanisms:

  • Metabolic Shielding: The C-H bonds at the C3 position of a standard oxindole are highly activated, making them a primary site for oxidative metabolism. By replacing these protons with a gem-difluoro group (-CF₂-), we introduce one of the strongest bonds in organic chemistry, effectively creating an impenetrable metabolic block[3].

  • Electronic Modulation (pKa Tuning): The intense electronegativity of the -CF₂- group exerts a strong inductive pull. This lowers the pKa of the adjacent oxindole N-H, rendering it a significantly stronger hydrogen-bond donor. This is a critical advantage when designing molecules that must anchor into the hinge region of a kinase[4].

  • Steric Mimicry: Unlike the bulky trifluoromethyl (-CF₃) group, which can disrupt binding through steric clash, the -CF₂- group is roughly isosteric with a standard methylene (-CH₂-) or oxygen atom, allowing the molecule to maintain its original binding pose while gaining metabolic resistance[5].

Quantitative Benchmarking

The following table summarizes the comparative performance of 3,3-Difluoro-5-nitroindolin-2-one against alternative building blocks frequently used in hit-to-lead optimization.

Scaffold / Building BlockLogP Impact (Lipophilicity)Metabolic Stability (C3 Position)N-H pKa ModulationPrimary Application Profile
3,3-Difluoro-5-nitrooxindole Moderate (+0.5 to +1.0)Excellent (Complete C3 block)Strong (Enhances H-bond donation)Kinase hinge binders, CNS penetrant drugs
5-Nitrooxindole (Wild-type) BaselinePoor (Rapid CYP450 oxidation)BaselineEarly exploratory hits, tool compounds
3-Fluoro-5-nitrooxindole Mild (+0.2 to +0.5)Moderate (Prone to defluorination)MildSubtle conformational locking
Trifluoromethyl Arenes (-CF₃) High (+1.0 to +1.5)Excellent (Off-scaffold)N/A (Steric bulk only)Filling deep lipophilic pockets

Logical Workflows in Scaffold Derivatization

To utilize 3,3-difluoro-5-nitroindolin-2-one (which presents as a solid with a melting point of 186-187 °C[6]) in a discovery library, the 5-nitro group must be converted into a versatile synthetic handle—typically an amine.

Workflow A 3,3-Difluoro-5-nitrooxindole (Starting Block) B Nitro Reduction (Pd/C, H2) A->B C 5-Amino-3,3-difluorooxindole (Key Intermediate) B->C D Amide Coupling / SNAr (Diversification) C->D E Lead Candidate (Metabolically Stable) D->E

Workflow for derivatizing 3,3-difluoro-5-nitroindolin-2-one into metabolically stable leads.

Self-Validating Protocol 1: Catalytic Reduction to 5-Amino-3,3-difluorooxindole

Causality behind choices: We select Palladium on Carbon (Pd/C) catalyzed hydrogenation under mild conditions. Harsh reducing agents (like LiAlH₄) risk reducing the oxindole carbonyl or triggering unwanted defluorination[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3,3-Difluoro-5-nitroindolin-2-one in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert Argon atmosphere to prevent auto-ignition.

  • Reaction: Purge the vessel with H₂ gas three times, then stir vigorously under an H₂ balloon at room temperature for 4–6 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the catalyst, washing with excess Ethyl Acetate. Concentrate the filtrate in vacuo.

The Self-Validating Mechanism: To ensure trustworthiness, this protocol requires an Internal Kinetic Control . Run a parallel micro-scale reaction utilizing standard non-fluorinated 5-nitroindolin-2-one.

  • Validation Metric: The difluoro variant will exhibit slightly slower reduction kinetics. The strong electron-withdrawing effect of the -CF₂- group propagates through the aromatic system, stabilizing the nitro group against reduction. If your control completes in 2 hours but the target takes 5 hours, the system is validated against catalyst poisoning; the delay is a confirmed electronic effect of the fluorine atoms.

Benchmarking Metabolic Stability (In Vitro)

The primary justification for purchasing and utilizing 3,3-difluoro-5-nitroindolin-2-one over cheaper, non-fluorinated analogs is its pharmacokinetic superiority[1][2].

MetabolicLogic A Non-Fluorinated Oxindole (Metabolic Liability) B CYP450 Oxidation at C3 (Rapid Clearance) A->B Susceptible C 3,3-Difluoro-5-nitroindolin-2-one (Optimized Scaffold) D gem-Difluoro Shielding (Steric & Electronic) C->D Structural Design E Metabolic Resistance (Prolonged Half-Life) D->E Pharmacokinetic Outcome

Logical pathway of how gem-difluoro substitution at C3 prevents CYP450-mediated oxidation.

Self-Validating Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality behind choices: To isolate the protective effect of the gem-difluoro group, we must test the synthesized 5-amino derivative (from Protocol 1) against human liver microsomes, comparing it directly to the non-fluorinated 5-aminooxindole.

Step-by-Step Methodology:

  • Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

The Self-Validating Mechanism: A metabolic assay is meaningless without orthogonal controls to prove that the enzymes were active and that degradation was strictly CYP-mediated.

  • Positive Control: Run Verapamil concurrently. It must show >80% depletion within 30 minutes, validating that the CYP450 enzymes in the HLM batch are highly active.

  • Negative Control (Minus-NADPH): Run the difluoro compound in a parallel well without NADPH. If the compound degrades in this well, it indicates chemical instability (e.g., spontaneous hydrolysis of the oxindole ring) rather than enzymatic metabolism. A valid result requires 100% compound survival in the minus-NADPH well.

Conclusion

Benchmarking 3,3-Difluoro-5-nitroindolin-2-one reveals it to be far more than a simple structural variant. It is a rationally designed, precision tool. By eliminating the C3 metabolic hotspot while simultaneously enhancing the hydrogen-bonding capacity of the oxindole core, this fluorinated building block allows medicinal chemists to rescue potent but metabolically unstable lead series.

References

  • Fluorinated building blocks in drug design: new pathways and targets Source: PMC (NIH) URL:[Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL:[Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: PubMed (NIH) URL:[Link]

  • CAS#:197067-34-8 | 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one Source: Chemsrc URL:[Link]

  • The chemistry of isatins: a review from 1975 to 1999 Source: SciELO URL:[Link]

  • Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,3-Difluoro-5-nitroindolin-2-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3,3-Difluoro-5-nitroindolin-2-one As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as the synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3,3-Difluoro-5-nitroindolin-2-one

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as the synthetic methodologies used in drug discovery. 3,3-Difluoro-5-nitroindolin-2-one (CAS 197067-34-8) is a highly specialized indole derivative frequently utilized as an intermediate in the synthesis of kinase modulators and anti-tumor agents[1].

Because this compound contains both difluoro and nitro substituents, it presents specific logistical challenges at the end of its lifecycle. Improper disposal not only violates environmental regulations but also poses severe safety risks due to the potential release of toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) during uncontrolled degradation. This guide outlines the causality behind its waste classification and provides a field-proven, step-by-step operational plan for its safe handling and disposal.

Chemical Profiling and Waste Classification

Before executing any disposal plan, it is imperative to understand the physicochemical nature of the waste. The presence of fluorine atoms dictates that this compound must be strictly classified and managed as Halogenated Organic Waste [2][3].

Mixing halogenated waste with non-halogenated solvent streams is a critical operational failure. Halogenated compounds require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the highly corrosive acidic gases (like HF) generated during combustion[4]. Mixing these streams exponentially increases disposal costs and creates severe equipment corrosion risks at standard incineration facilities[5].

Table 1: Quantitative and Logistical Data for Disposal Planning

Property / ParameterSpecificationOperational Implication
Chemical Name 3,3-Difluoro-5-nitroindolin-2-oneMust be explicitly listed on waste manifests.
CAS Number 197067-34-8Primary identifier for EHS tracking[6].
Molecular Formula C8H4F2N2O3High heteroatom content (F, N, O) dictates incineration method[6].
Physical State Solid (Melting Point: 186-187 °C)Collect as solid waste; do not dissolve for disposal[6].
Waste Category Halogenated Organic SolidSegregate strictly from non-halogenated and heavy metal wastes[5].
Combustion Byproducts HF, NOx, CO, CO2Requires disposal via licensed contractor with caustic scrubbing capabilities[4].

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology ensures regulatory compliance (e.g., EPA RCRA standards) and laboratory safety. Note: Under no circumstances should laboratory personnel attempt to chemically neutralize, oxidize, or destroy this compound in-house. It must be routed through institutional Environmental Health and Safety (EHS) channels.

Step 1: Segregation at the Source

  • Action: Dedicate a specific, chemically compatible waste container exclusively for solid halogenated organics.

  • Causality: Preventing cross-contamination is the first line of defense. Do not mix this solid waste with liquid solvent waste, aqueous waste, or reactive metals (e.g., sodium, potassium), as active metals can react violently with halogenated compounds[7].

Step 2: Primary Containment

  • Action: Transfer the solid waste (including contaminated filter paper, weigh boats, or TLC plates) into a High-Density Polyethylene (HDPE) or amber glass wide-mouth container.

  • Causality: Do not use galvanized steel or unlined metal cans. Halogenated compounds, especially in the presence of trace moisture, can cause localized corrosion and subsequent container failure[3]. Keep the container securely capped when not actively adding waste to prevent aerosolization of the powder.

Step 3: Labeling and Documentation

  • Action: Immediately affix a hazardous waste tag to the container the moment the first microgram of waste is introduced[5].

  • Causality: "Unknown" chemicals represent one of the highest safety risks and financial burdens in laboratory management[2]. The label must explicitly state "Hazardous Waste - Halogenated Organic Solid" and list "3,3-Difluoro-5-nitroindolin-2-one" as the constituent.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a chemically resistant tray).

  • Causality: Secondary containment ensures that if the primary vessel fails, the solid material remains localized and does not contaminate the broader laboratory environment or interact with incompatible chemicals stored nearby[5].

Step 5: EHS Transfer and Final Destruction

  • Action: Once the container is full, or at the legally mandated time interval (often 90 days depending on generator status), request a pickup from your institutional EHS department.

  • Causality: EHS will transfer the material to a commercial offsite treatment facility. The ultimate disposal method will be high-temperature incineration (typically >1000°C) where the fluorine content is safely scrubbed out as fluoride salts, preventing environmental toxicity[4][8].

Visualizing the Disposal Logistics

The following diagram illustrates the validated workflow for managing fluorinated indole derivatives, ensuring the chain of custody and chemical compatibility are maintained from generation to destruction.

WasteWorkflow Start Waste Generation: 3,3-Difluoro-5-nitroindolin-2-one Segregate Segregation: Halogenated Organic Solid Start->Segregate Identify Halogens (F) Contain Containment: HDPE / Glass Vessel Segregate->Contain Transfer safely Label Labeling: RCRA Hazardous Waste Tag Contain->Label Affix EHS tags Store Storage: Secondary Containment (SAA) Label->Store Move to SAA Dispose Final Disposal: High-Temp Incineration w/ Scrubbers Store->Dispose EHS Collection

Validated EHS workflow for the segregation and disposal of halogenated solid waste.

References

  • Chemsrc. "CAS#:197067-34-8 | 3,3-difluoro-5-nitro-2,3-dihydro-1H-indol-2-one.
  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS.
  • Google Patents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.